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Core Science & Biosynthesis

Foundational

T-705RTP: Mechanistic Properties and Kinetic Profiling of a Broad-Spectrum Purine Nucleotide Analog

Executive Summary Favipiravir (T-705) is a highly potent, broad-spectrum antiviral prodrug originally developed by Toyama Chemical Co., Ltd[1]. While its clinical efficacy spans multiple RNA virus families—including Orth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Favipiravir (T-705) is a highly potent, broad-spectrum antiviral prodrug originally developed by Toyama Chemical Co., Ltd[1]. While its clinical efficacy spans multiple RNA virus families—including Orthomyxoviridae, Arenaviridae, and Paramyxoviridae[2],[3]—its true biochemical effector is its intracellular metabolite: T-705-4-ribofuranosyl-5'-triphosphate (T-705RTP)[4]. As a Senior Application Scientist, I have designed this technical guide to dissect the pharmacokinetic activation, kinetic properties, and validated experimental methodologies for evaluating T-705RTP interactions with viral RNA-dependent RNA polymerase (RdRp).

Intracellular Metabolism: The Prodrug-to-Effector Pipeline

T-705 is biologically inert until it undergoes a multi-step intracellular phosphoribosylation[1]. The conversion relies entirely on host cellular machinery. It is first ribosylated and monophosphorylated by host enzymes (such as hypoxanthine-guanine phosphoribosyltransferase) to form T-705-RMP, which is subsequently phosphorylated by cellular kinases to yield the active triphosphate form, T-705RTP[1].

Metabolism T705 Favipiravir (T-705) Prodrug RMP T-705-RMP (Monophosphate) T705->RMP Phosphoribosyltransferase RDP T-705-RDP (Diphosphate) RMP->RDP Cellular Kinases RTP T-705-RTP (Triphosphate / Active) RDP->RTP Cellular Kinases

Intracellular activation pathway of T-705 to T-705RTP.

Mechanism of Action: Competitive Inhibition and Chain Termination

Unlike standard antiviral agents that target viral entry or release, T-705RTP directly targets the highly conserved catalytic domain of the viral RdRp[5],[1].

  • Purine Mimicry : Enzyme kinetic analyses, validated via Lineweaver-Burk plots, confirm that T-705RTP acts as a purine nucleotide analog. It competitively inhibits the incorporation of ATP and GTP into the nascent RNA strand[4],[6]. Conversely, it inhibits UTP and CTP incorporation through noncompetitive and mixed-type mechanisms, respectively[4].

  • Paradoxical Chain Termination : Most nucleoside analog chain terminators lack a 3'-OH group. T-705RTP, however, possesses a natural ribose 3'-OH group[4],[7]. Yet, primer extension assays reveal that the incorporation of a single T-705RTP molecule arrests subsequent nucleotide addition[4]. The causality here lies in steric and electrostatic disruption: the artificial pyrazinecarboxamide base alters the geometry of the RNA primer terminus within the RdRp catalytic pocket, preventing the optimal alignment required for the next phosphodiester bond formation.

  • Lethal Mutagenesis : In scenarios where the polymerase bypasses the termination block, T-705RTP induces lethal mutagenesis, driving an accumulation of G→A and C→T transition mutations that collapse viral fitness[2],[8].

MOA RdRp Viral RdRp Complex Compete Competes with ATP & GTP RdRp->Compete T705RTP T-705RTP (Purine Analog) T705RTP->Compete Incorp Incorporation into Nascent RNA Compete->Incorp Term Chain Termination (Steric Hindrance) Incorp->Term Single Addition Mut Lethal Mutagenesis (G->A / C->T Transitions) Incorp->Mut Multiple Additions

T-705RTP mechanism of action via RdRp competitive inhibition.

Quantitative Kinetic Profiling

To establish a baseline for assay development and drug benchmarking, the following table synthesizes the kinetic and inhibitory parameters of T-705 and T-705RTP across validated models.

ParameterValueAssay / ConditionTarget / VirusReference
IC50 (T-705RTP) 10.5 μMLabeled UTP incorporation (50 μM GTP)Influenza A RdRp[6]
EC50 (T-705) 2.2 μMCell-based viral replicationInfluenza A (MDCK cells)[8]
EC90 (T-705) 8 - 40 μMIn vitro viral replicationParamyxoviruses[3]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your laboratory, the following protocols are designed as self-validating systems. Every step is engineered to isolate variables and prove causality.

Protocol A: In Vitro RdRp Enzyme Inhibition Assay

This assay isolates the elongation phase of RNA synthesis to accurately measure competitive inhibition kinetics[8].

  • Complex Assembly : Pre-incubate recombinant RdRp heterotrimer for 5 minutes in a reaction buffer (50 mM Tris-HCl pH 8.0, 2 mM DTT, 5 mM magnesium acetate, 0.25 U/μL RNAsin) with a 30-mer RNA template (PA-30) and a 300 μM ApG dinucleotide primer[8].

    • Causality Check: Pre-incubation ensures the formation of a stable initiation complex. Using an ApG primer bypasses the need for endonuclease cleavage of host mRNA, standardizing the initiation step and isolating the elongation phase for precise kinetic measurement.

  • Reaction Initiation : Introduce a substrate mixture containing varying concentrations of T-705RTP alongside 0.01 μM α-33P-GTP (or 32P-GTP), 1 μM unlabeled GTP, and 100 μM of ATP, CTP, and UTP[8].

    • Causality Check: Initiating the reaction strictly via the addition of the NTP/T-705RTP substrate mixture eliminates confounding variables related to complex assembly kinetics.

  • Quenching : Terminate the reaction using an equal volume of gel loading dye containing 90% formamide and 100 mM EDTA[8].

    • Causality Check: EDTA chelates the Mg2+ ions essential for RdRp catalysis, providing an immediate and absolute halt to the reaction, ensuring accurate time-course data.

  • Detection : Resolve products via denaturing polyacrylamide gel electrophoresis (PAGE) or a filter binding assay[8].

Workflow Prep 1. Complex Assembly (RdRp, Template, ApG Primer) Incubate 2. Reaction Initiation (Add T-705RTP + NTPs + 32P-GTP) Prep->Incubate Quench 3. Quenching (Formamide + EDTA) Incubate->Quench Analyze 4. Detection (Filter Binding / PAGE) Quench->Analyze

Step-by-step workflow for the in vitro RdRp enzyme inhibition assay.

Protocol B: Primer Extension Analysis for Chain Termination

This protocol visually validates whether T-705RTP acts as a direct chain terminator[4],[6].

  • Primer Preparation : Utilize a 32P-radiolabeled 5'Cap1 RNA primer[4].

    • Causality Check: Influenza RdRp utilizes a unique "cap-snatching" mechanism. A pre-labeled Cap1 primer provides a highly specific, naturalistic substrate for the viral endonuclease and subsequent polymerase extension[6].

  • Extension : Incubate the labeled primer with crude viral RdRp, natural NTPs, and T-705RTP[5].

  • Resolution : Run the products on a high-resolution denaturing PAGE gel[4].

    • Causality Check: If T-705RTP is a true chain terminator, the gel will show a distinct accumulation of truncated RNA transcripts exactly at the position of T-705RTP incorporation (e.g., the G11+2 position), with a marked absence of higher molecular weight bands[5].

Conclusion

T-705RTP represents a masterclass in nucleoside analog design. By maintaining the 3'-OH group, it evades initial proofreading exclusion, yet its modified base structure successfully induces steric chain termination and lethal mutagenesis[4],[2]. For researchers developing next-generation broad-spectrum antivirals, understanding the kinetic and structural nuances of T-705RTP provides a foundational blueprint for targeting viral polymerases.

References

  • Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase | nih.gov | 4

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC | nih.gov | 6

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase | researchgate.net | 7

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC - NIH | nih.gov |5

  • Favipiravir in Therapy of Viral Infections - MDPI | mdpi.com |1

  • T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro | asm.org | 2

  • Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs | PLOS One | plos.org | 8

  • Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PMC | nih.gov | 3

Sources

Exploratory

The Broad-Spectrum Antiviral Mechanics of T-705RTP: A Technical Whitepaper

As a Senior Application Scientist in antiviral drug development, evaluating nucleoside analogues requires moving beyond simple phenotypic observation to rigorously dissecting biochemical kinetics. Favipiravir (T-705) rep...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antiviral drug development, evaluating nucleoside analogues requires moving beyond simple phenotypic observation to rigorously dissecting biochemical kinetics. Favipiravir (T-705) represents a paradigm shift in broad-spectrum antiviral therapeutics. Unlike traditional agents that target viral entry or release, T-705 acts as a prodrug that is intracellularly converted into its active metabolite, Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP) .

This whitepaper provides an in-depth mechanistic analysis of T-705RTP, detailing its dual-action inhibition of viral RNA-dependent RNA polymerase (RdRp) and providing self-validating experimental protocols for evaluating its efficacy.

Intracellular Activation: The Prodrug Pathway

T-705 is a pyrazinecarboxamide derivative that exhibits no inherent antiviral activity in its native state. Its efficacy is entirely dependent on host-cell metabolic machinery. Once T-705 enters the host cell, it is recognized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes its phosphoribosylation into T-705-4-ribofuranosyl-5-monophosphate (T-705RMP). Subsequent phosphorylation by cellular kinases yields the active triphosphate form, T-705RTP[1].

G T705 T-705 (Favipiravir) Prodrug HGPRT HGPRT Enzyme (Phosphoribosylation) T705->HGPRT T705RMP T-705-RMP (Monophosphate) HGPRT->T705RMP Kinases Cellular Kinases (Phosphorylation) T705RMP->Kinases T705RTP T-705-RTP (Active Triphosphate) Kinases->T705RTP

Intracellular activation pathway of T-705 to its active triphosphate form.

Molecular Mechanism: RdRp Inhibition & Lethal Mutagenesis

T-705RTP functions as a purine nucleoside analogue, mimicking both ATP and GTP. Because the catalytic domain of RdRp is highly conserved across RNA viruses (including Influenza, Ebola, and SARS-CoV-2), T-705RTP exhibits broad-spectrum activity[2].

The incorporation of T-705RTP into the nascent viral RNA strand by RdRp triggers a dual mechanism of action:

  • Chain Termination: At high intracellular concentrations, the incorporation of consecutive T-705RTP molecules structurally distorts the RNA primer-template duplex, preventing the addition of subsequent nucleotides and abruptly halting RNA synthesis[1].

  • Lethal Mutagenesis (Error Catastrophe): At lower concentrations, RdRp may continue elongation after single T-705RTP incorporations. However, because T-705RTP exhibits ambiguous base-pairing (pairing with both Cytosine and Uracil), it induces a high frequency of G→A and C→U (observed as C→T in cDNA) transition mutations. This pushes the viral mutation rate beyond its viability threshold, resulting in non-infectious progeny[3].

G T705RTP T-705-RTP RdRp Viral RdRp Complex T705RTP->RdRp Competitive Inhibition Incorporation Incorporation into Nascent RNA RdRp->Incorporation ChainTerm Chain Termination (High Conc.) Incorporation->ChainTerm Mutagenesis Lethal Mutagenesis (G->A / C->U) Incorporation->Mutagenesis VirusDeath Loss of Viral Infectivity ChainTerm->VirusDeath Mutagenesis->VirusDeath

Dual mechanism of action: Chain termination and lethal mutagenesis by T-705RTP.

Quantitative Antiviral Efficacy & Selectivity

A critical metric for any nucleoside analogue is its therapeutic index—its ability to inhibit viral polymerases without interfering with host cellular polymerases. T-705RTP demonstrates exceptional selectivity. It competitively inhibits Influenza RdRp at nanomolar to low-micromolar concentrations while showing negligible affinity for human DNA polymerases α, β, and γ[2].

Table 1: IC50 Values of T-705RTP Against Target Polymerases

Target PolymeraseIC50 Value (µM)Selectivity ProfileReference
Influenza Virus RdRp0.341Highly SusceptibleKiso et al., 2010[2]
Human DNA Polymerase α> 1000Resistant (No Toxicity)Kiso et al., 2010[2]
Human DNA Polymerase β> 1000Resistant (No Toxicity)Kiso et al., 2010[2]
Human DNA Polymerase γ> 1000Resistant (No Toxicity)Kiso et al., 2010[2]
Human RNA Polymerase II905Resistant (Low Toxicity)Takahashi et al., 2011[2]

Experimental Methodologies

To rigorously validate the mechanisms of T-705RTP, we employ two orthogonal, self-validating experimental systems: an enzymatic primer-extension assay to prove biochemical capability, and a cell-based sequencing assay to validate physiological outcomes.

In Vitro RdRp Primer-Extension Assay

Causality & Logic: To establish a self-validating system, this assay isolates the viral polymerase from host cellular machinery. By omitting specific natural nucleosides (e.g., GTP) and titrating T-705RTP, we force the RdRp into a competitive kinetic state. The use of a ³²P-labeled primer provides single-nucleotide resolution, allowing us to definitively distinguish between abrupt chain termination (visualized as truncated bands) and full-length error-prone elongation.

Step-by-Step Protocol:

  • Reagent Preparation: Purify recombinant viral RdRp complex (e.g., PA/PB1/PB2 for Influenza). Synthesize a short viral RNA template and a complementary ³²P-labeled RNA primer.

  • Reaction Assembly: In an RNase-free environment, combine 100 nM RdRp complex, 50 nM RNA template, and 50 nM ³²P-labeled primer in a reaction buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT).

  • Competitive Titration: Add natural NTPs (excluding GTP) at 100 µM. Titrate chemically synthesized T-705RTP into the mixture at concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate the reaction at 30°C for 60 minutes to allow for primer extension.

  • Termination: Stop the reaction by adding an equal volume of formamide loading buffer (95% formamide, 20 mM EDTA) and heat to 95°C for 5 minutes to denature the RNA.

  • Resolution & Analysis: Resolve the products on a 20% polyacrylamide/7M urea denaturing gel. Perform autoradiography to visualize the bands. Truncated bands appearing specifically in the T-705RTP lanes confirm chain termination.

G Prep 1. Prepare RdRp & RNA Template Incubate 2. Incubate with T-705RTP & NTPs Prep->Incubate Reaction 3. Primer Extension Incubate->Reaction PAGE 4. PAGE Resolution Reaction->PAGE Analyze 5. Autoradiography & Kinetics PAGE->Analyze

Step-by-step workflow for the in vitro RdRp primer-extension assay.

Cell-Based Lethal Mutagenesis Validation

Causality & Logic: While enzymatic assays prove biochemical capability, cell-based mutagenesis assays validate the physiological outcome. We utilize clonal sequencing rather than bulk population sequencing; bulk analysis often masks low-frequency transition mutations due to consensus averaging. By isolating individual viral clones, we can accurately quantify the mutation frequency (mutations per 10,000 bases), proving that T-705 induces an error catastrophe[3].

Step-by-Step Protocol:

  • Infection: Seed MDCK cells in 6-well plates and infect with Influenza A virus at a low Multiplicity of Infection (MOI = 0.01) to allow for multiple replication cycles.

  • Treatment: Post-adsorption, culture the cells in media containing sub-lethal concentrations of T-705 (e.g., EC₅₀ values of 5–15 µM) to permit viral replication with incorporated errors. Include a vehicle-treated control.

  • Harvest & Extraction: At 48 hours post-infection, harvest the culture supernatant. Extract viral RNA using a viral RNA spin-column kit.

  • RT-PCR & Cloning: Perform reverse transcription to generate cDNA. Amplify a highly conserved viral gene (e.g., the NP gene) using high-fidelity PCR. Ligate the amplicons into a standard cloning vector (e.g., pGEM-T) and transform into competent E. coli.

  • Sequencing & Analysis: Select and Sanger-sequence at least 50 individual colonies per experimental condition. Align the sequences against the wild-type reference genome. Calculate the mutation frequency, specifically quantifying the enrichment of G→A and C→U (C→T in cDNA) transversions.

Conclusion

The broad-spectrum antiviral activity of T-705 is rooted in the precise biochemical interactions of its active metabolite, T-705RTP. By acting as a competitive purine analogue, T-705RTP leverages the low fidelity and structural conservation of viral RdRp complexes to induce chain termination and lethal mutagenesis. The self-validating methodologies detailed above provide drug development professionals with a robust framework for evaluating this compound and guiding the design of next-generation nucleoside analogues.

References

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., Furuta, Y., & Shiraki, K. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

  • Shiraki, K., & Daikoku, T. (2020). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology. [Link]

Foundational

The Chemical and Kinetic Profiling of T-705RTP Sodium: A Technical Guide to RdRp Inhibition Workflows

Executive Summary As drug development professionals targeting RNA viruses (such as Influenza, SARS-CoV-2, and Ebola), understanding the precise chemical identifiers and kinetic behavior of antiviral metabolites is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals targeting RNA viruses (such as Influenza, SARS-CoV-2, and Ebola), understanding the precise chemical identifiers and kinetic behavior of antiviral metabolites is paramount. Favipiravir (T-705) is a well-known broad-spectrum antiviral prodrug. However, in cell-free biochemical assays, T-705 is entirely inert. It requires intracellular phosphoribosylation to become favipiravir-ribofuranosyl-5'-triphosphate (T-705RTP)[1]. For researchers conducting in vitro polymerase assays, utilizing the synthesized active metabolite—specifically its sodium salt form for enhanced aqueous stability—is a strict requirement. This whitepaper delineates the chemical properties, metabolic activation, and self-validating experimental protocols for utilizing T-705RTP sodium in RNA-dependent RNA polymerase (RdRp) inhibition studies.

Part 1: Chemical Identifiers and Structural Nomenclature

The distinction between the free acid of T-705RTP and its sodium salt is critical for reagent procurement, molarity calculations, and buffer formulation. The free acid is highly polar and can exhibit instability under ambient conditions[][3]. Consequently, the sodium salt is the preferred laboratory standard due to its optimized solubility and shelf-life profile[4][5].

Table 1: Chemical Identifiers of T-705RTP and its Sodium Salt

PropertyT-705RTP (Free Acid)T-705RTP Sodium Salt
CAS Number 740790-94-7[]356783-10-3[4]
Molecular Formula C10H15FN3O15P3[3]C10H15FN3O15P3•Na[5]
Molecular Weight 529.16 g/mol []552.14 g/mol [5]
IUPAC Name ((2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate[3]Sodium ((2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate
SMILES C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F[][Na+].C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])O)O)O)C(=O)N)F
Part 2: Metabolic Activation Pathway

Favipiravir functions as a prodrug. In cell-based assays or in vivo models, host cellular enzymes, primarily hypoxanthine-guanine phosphoribosyltransferase (HGPRT), convert T-705 into its monophosphate form, which is subsequently phosphorylated by cellular kinases into the active triphosphate (T-705RTP)[1][6].

MetabolicPathway T705 Favipiravir (T-705) T705RMP Favipiravir-RMP (Monophosphate) T705->T705RMP HGPRT (Ribosylation) T705RDP Favipiravir-RDP (Diphosphate) T705RMP->T705RDP Cellular Kinases T705RTP Favipiravir-RTP (Triphosphate) T705RDP->T705RTP Cellular Kinases

Caption: Metabolic activation of Favipiravir (T-705) to its active triphosphate form (T-705RTP).

Part 3: Mechanism of Action & Kinetic Profiling

T-705RTP acts as a purine nucleoside analogue, specifically competing with guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by RdRp[][7]. The causality of its antiviral efficacy lies in its ambiguous base-pairing. Once incorporated, it either induces lethal mutagenesis (error catastrophe) within the viral genome or causes premature chain termination[7].

Table 2: Quantitative Kinetic Parameters of T-705RTP against Influenza A RdRp

ParameterValueBiological Significance
IC50 (RdRp Inhibition) 0.14 µM - 0.34 µMDemonstrates potent, sub-micromolar inhibition of viral polymerase[1][].
Ki (Inhibitory Constant) 1.52 µMIndicates strong competitive binding affinity against natural GTP[].
Kapp (GTP Discrimination) ~19-foldLow discrimination ratio compared to other analogues, ensuring high substrate efficiency[7].
Part 4: Self-Validating Experimental Protocol: In Vitro RdRp Inhibition Assay

To accurately measure the inhibitory kinetics of T-705RTP sodium, researchers must utilize a cell-free biochemical assay. The following protocol is designed with built-in validation steps to ensure data integrity.

Methodology: Competitive Elongation Assay

Step 1: Reagent Preparation & Buffer Formulation

  • Action: Reconstitute T-705RTP Sodium Salt (CAS: 356783-10-3) in nuclease-free water to a 10 mM stock. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 1 mM DTT.

  • Causality: The sodium salt ensures rapid dissolution without altering the buffer's pH. Mg2+ is a critical divalent cation required by RdRp to coordinate the phosphate groups of the incoming NTPs during catalysis.

Step 2: RdRp Complex Assembly

  • Action: Incubate purified recombinant heterotrimeric RdRp (PA, PB1, PB2 subunits) with a synthetic viral RNA template (e.g., a 14-mer promoter sequence) for 15 minutes at 30°C.

  • Causality: Pre-incubation allows the polymerase to bind the promoter region and form a stable initiation complex before the introduction of competitive substrates. This prevents artificial lag phases in your kinetic readings.

Step 3: Substrate Competition & Elongation Initiation

  • Action: Aliquot the RdRp-RNA complex into a microplate. Add a nucleotide mix containing fixed concentrations of ATP, CTP, UTP, and a titrated gradient of natural GTP (0.1 µM to 100 µM). Simultaneously spike in T-705RTP at varying concentrations (0, 0.5, 1.5, and 5 µM).

  • Causality: By titrating both the natural substrate (GTP) and the inhibitor (T-705RTP), you create a self-validating Michaelis-Menten matrix. This allows for the precise calculation of the competitive inhibition constant (Ki) and confirms the mechanism of action.

Step 4: Reaction Quenching

  • Action: Terminate the reaction after 30 minutes by adding an equal volume of stop buffer containing 50 mM EDTA and 95% formamide.

  • Causality: EDTA acts as a potent chelator, stripping Mg2+ from the RdRp active site and instantly halting catalytic elongation. Formamide denatures the secondary structures of the synthesized RNA for accurate downstream resolution.

Step 5: Detection and Kinetic Analysis

  • Action: Resolve the reaction products using urea-polyacrylamide gel electrophoresis (PAGE) or a fluorescence polarization reader. Plot the initial velocities against GTP concentration to generate Lineweaver-Burk plots.

  • Causality: Lineweaver-Burk plots will visually and mathematically validate competitive inhibition if the lines intersect at the y-axis (indicating Vmax remains constant while Km increases).

AssayWorkflow Prep 1. Reagent Preparation (T-705RTP Sodium Salt) Complex 2. RdRp Complex Assembly (PA, PB1, PB2 + RNA) Prep->Complex Reaction 3. Competitive Elongation (Titrate T-705RTP vs GTP) Complex->Reaction Add Mg2+ & NTPs Quench 4. Reaction Quenching (EDTA Addition) Reaction->Quench Time-course Analysis 5. Kinetic Analysis (Determine IC50 & Ki) Quench->Analysis

Caption: Step-by-step workflow for in vitro RdRp competitive inhibition assay using T-705RTP.

Conclusion

For application scientists and drug development professionals, the precise utilization of T-705RTP sodium is the linchpin of accurate in vitro polymerase profiling. By recognizing the chemical distinctions of its CAS identifiers, understanding its metabolic necessity, and employing rigorously controlled, self-validating biochemical assays, researchers can reliably map the kinetic landscape of novel antiviral therapies.

References
  • CAS No : 356783-10-3 | Product Name : T-705RTP Sodium Salt - Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • Favipiravir riboside triphosphate | C10H15FN3O15P3 | CID 5271809 - PubChem Source: nih.gov URL:[Link]

  • The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5'- Triphosphate towards Influenza A Virus Polymerase Source: plos.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Dissolving T-705RTP sodium salt in DMSO vs water

Application Note: Reconstitution and Handling of T-705RTP Sodium Salt (Favipiravir-RTP) – Aqueous vs. DMSO Solvent Systems Introduction & Mechanistic Grounding Favipiravir (T-705) is a well-characterized broad-spectrum a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reconstitution and Handling of T-705RTP Sodium Salt (Favipiravir-RTP) – Aqueous vs. DMSO Solvent Systems

Introduction & Mechanistic Grounding

Favipiravir (T-705) is a well-characterized broad-spectrum antiviral prodrug. However, in its administered form, it is inactive against viral polymerases. To exert its mechanism of action, Favipiravir must undergo intracellular phosphoribosylation to form its monophosphate (T-705-RMP), followed by subsequent phosphorylation by cellular kinases to yield the active nucleoside triphosphate analog, Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP)[1],[2]. This active metabolite selectively acts as a competitive inhibitor and chain terminator for viral RNA-dependent RNA polymerase (RdRp)[3].

A critical bottleneck in in vitro drug development and enzymatic assay design occurs during the reconstitution of these compounds. Researchers frequently and mistakenly apply the solubility profile of the parent prodrug (Favipiravir) to its active metabolite (T-705RTP). While Favipiravir has low aqueous solubility and is routinely dissolved in 100% Dimethyl Sulfoxide (DMSO) for stock solutions[4], T-705RTP sodium salt (CAS 356783-10-3) is a highly charged polyanion that is fundamentally incompatible with DMSO [5].

This application note details the chemical causality behind solvent selection and provides a self-validating protocol for the optimal reconstitution of T-705RTP sodium salt.

The Causality of Solvent Selection: Water vs. DMSO

To understand why solvent selection is critical, one must examine the dielectric and hydrogen-bonding properties of the solvents relative to the solute:

  • Why Aqueous Buffers Succeed: T-705RTP is supplied as a sodium salt to stabilize the highly negative charge (typically -4 at physiological pH) of the triphosphate moiety[5]. Water has a high dielectric constant ( ϵ≈80 ) and strong hydrogen-bonding capabilities. It efficiently solvates both the Na+ counter-ions and the polyanionic phosphate oxygen atoms through strong ion-dipole interactions, allowing the crystal lattice to dissociate completely. Like other nucleotide triphosphate sodium salts, T-705RTP exhibits excellent solubility in aqueous buffers like Tris-HCl[6].

  • Why DMSO Fails: DMSO is a polar aprotic solvent with a significantly lower dielectric constant ( ϵ≈47 ). While it excels at solvating the lipophilic pyrazine ring of the parent Favipiravir prodrug, it lacks the hydrogen-bond donating capacity required to stabilize the concentrated negative charges of the triphosphate tail. Consequently, attempting to dissolve T-705RTP sodium salt in DMSO results in immediate precipitation, forming a cloudy suspension. Forcing dissolution via aggressive heating or sonication in DMSO will irreversibly degrade the high-energy phosphoanhydride bonds.

Data Presentation: Comparative Properties

The following table summarizes the divergent physicochemical properties of the prodrug versus its active metabolite, dictating their respective handling requirements.

PropertyFavipiravir (T-705)T-705RTP Sodium Salt
Chemical Nature Nucleobase analog (Prodrug)Nucleoside triphosphate analog (Active)
CAS Number 259793-96-9356783-10-3
Molecular Weight 157.10 g/mol 552.14 g/mol (varies with Na+ stoichiometry)
Charge at pH 7.4 Neutral / Mildly acidicHighly negative (Polyanionic, -4)
Solubility in Water Low (~8.7 mg/mL)Extremely High (>50 mg/mL)
Solubility in DMSO High (Standard solvent for stocks)Insoluble (Forms precipitate/suspension)
Recommended Solvent 100% DMSONuclease-free Water or 10 mM Tris-HCl (pH 7.5)

Metabolic Pathway & Solubility Shift

MetabolicShift Fav Favipiravir (T-705) Prodrug Solvent: DMSO RMP T-705-RMP Monophosphate Solvent: Mixed Fav->RMP HGPRT (Phosphoribosylation) RTP T-705-RTP Sodium Salt Active Triphosphate Solvent: Aqueous Buffer RMP->RTP Cellular Kinases (Phosphorylation)

Metabolic activation of Favipiravir and the resulting shift in solvent compatibility.

Experimental Protocols: A Self-Validating System

Protocol A: Optimal Reconstitution in Aqueous Buffer (Recommended)

Objective: To create a stable, fully dissolved 10 mM stock solution of T-705RTP for downstream enzymatic assays (e.g., RdRp inhibition assays).

  • Equilibrate and Weigh: Allow the lyophilized T-705RTP sodium salt[5] to reach room temperature in a desiccator before opening. This prevents ambient moisture condensation, which can artificially inflate the apparent mass. Weigh the desired amount using a calibrated microbalance.

  • Solvent Addition: Add the calculated volume of nuclease-free 10 mM Tris-HCl (pH 7.4 - 7.5) .

    • Expert Insight: Tris buffer is strongly preferred over pure water. Triphosphates are highly susceptible to acid-catalyzed hydrolysis. Maintaining a slightly alkaline pH preserves the integrity of the gamma-phosphate.

  • Dissolution (Cold Processing): Gently vortex the solution in short 3-second bursts. Keep the microcentrifuge tube on ice between vortexing steps.

    • Expert Insight:Never apply heat or sonication. Thermal energy accelerates the degradation of the active triphosphate (RTP) into inactive diphosphate (RDP) and monophosphate (RMP) species, which will yield false negatives in downstream RdRp assays.

  • Self-Validating QC Check: Visually inspect the solution; it must be completely clear with no particulate matter. For rigorous validation, measure the concentration via UV-Vis spectroscopy. Because sodium salts are hygroscopic, gravimetric measurement alone can be inaccurate. Use the extinction coefficient of the pyrazine ring to confirm the exact molarity.

  • Aliquoting and Storage: Divide the stock into single-use aliquots (e.g., 10–20 µL) in sterile cryovials. Flash-freeze in liquid nitrogen and store at -80°C.

    • Expert Insight: Repeated freeze-thaw cycles physically shear phosphoanhydride bonds. Single-use aliquots guarantee molecular integrity for every replicate.

Protocol B: The DMSO Error (Do Not Use)

If a researcher mistakenly adds 100% DMSO to T-705RTP sodium salt, the powder will immediately form a cloudy, white suspension. Because the sodium counter-ions cannot dissociate in the aprotic environment, the active compound remains locked in its crystal lattice. Adding water after the fact to "rescue" the DMSO suspension is highly discouraged, as the presence of high concentrations of DMSO can directly denature the sensitive viral RdRp enzymes used in downstream biochemical assays.

Reconstitution Workflow

ProtocolWorkflow Start Weigh T-705RTP Sodium Salt (Microbalance, inert atmosphere) Solvent Add Nuclease-Free Water or 10 mM Tris-HCl (pH 7.5) Start->Solvent Fail DO NOT USE DMSO (Causes Immediate Precipitation) Start->Fail Incorrect Solvent Choice Mix Gentle Vortexing on Ice (CRITICAL: Do not heat!) Solvent->Mix QC Self-Validation QC: Measure UV Absorbance Mix->QC Aliquot Aliquot into Cryovials (10-50 µL volumes) QC->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Optimal workflow for the reconstitution and quality control of T-705RTP sodium salt.

References[1] Preparation, and ex vivo and in vivo Characterization of Favipiravir-Loaded Aspasomes and Niosomes for Nose-to-Brain Administration - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11116631/[2] Green synthesis of structural analogs of favipiravir - PMC - NIH. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11129334/[3] T-705 (favipiravir) activity against lethal H5N1 influenza A viruses - PMC - NIH. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2840076/[4] Preparation, and ex vivo and in vivo Characterization of Favipiravir-Loaded Aspasomes and Niosomes for Nose-to-Brain Administration. u-szeged.hu.https://www.dovepress.com/preparation-and-ex-vivo-and-in-vivo-characterization-of-favipiravir-lo-peer-reviewed-fulltext-article-IJN[5] T-705RTP Sodium Salt | CAS 356783-10-3 | SCBT - Santa Cruz Biotechnology. scbt.com.https://www.scbt.com/p/t-705rtp-sodium-salt-356783-10-3[6] γ-[(6-Azidohexyl)-imido]-ATP sodium salt | Sigma-Aldrich. sigmaaldrich.com.https://www.sigmaaldrich.com/US/en/product/sigma/808512

Sources

Application

Primer extension assay using T-705RTP substrate

Application Note: High-Resolution Primer Extension Assay for Evaluating T-705RTP Incorporation by Viral RNA-Dependent RNA Polymerase Executive Summary Favipiravir (T-705) is a broad-spectrum antiviral prodrug that has de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Primer Extension Assay for Evaluating T-705RTP Incorporation by Viral RNA-Dependent RNA Polymerase

Executive Summary

Favipiravir (T-705) is a broad-spectrum antiviral prodrug that has demonstrated efficacy against a variety of RNA viruses, including Influenza and SARS-CoV-2. Upon entering the host cell, T-705 is phosphoribosylated into its pharmacologically active form, T-705-4-ribofuranosyl-5-triphosphate (T-705RTP)[1]. To systematically evaluate the efficacy and mechanism of nucleotide analogues like T-705RTP in drug development, researchers rely on the in vitro primer extension assay. This application note provides a comprehensive, self-validating methodology for tracking single-nucleotide incorporation events, delayed chain termination, and competitive inhibition kinetics using purified viral RNA-dependent RNA polymerase (RdRp)[2].

Mechanistic Background & Rationale

Unlike obligate chain terminators that lack a 3'-OH group, T-705RTP possesses a natural ribose sugar but features a modified pyrazine base[1]. This structural ambiguity allows the pyrazine ring to rotate and mimic both adenine and guanine base-pairing faces, enabling it to be incorporated opposite to both uridine and cytidine in the viral RNA template[3][4].

Enzyme kinetic analyses demonstrate that T-705RTP competes directly with natural purines (ATP and GTP)[1][5]. Once incorporated into the nascent RNA strand, it induces a phenomenon known as delayed chain termination. The RdRp may incorporate one or two additional natural nucleotides after the T-705RTP insertion before the distorted geometry of the RNA-enzyme complex completely halts further extension[2][3].

MOA T705 Favipiravir (T-705) Enzymes Host Kinases (Phosphoribosylation) T705->Enzymes T705RTP T-705RTP (Active Triphosphate) Enzymes->T705RTP RdRp Viral RdRp Complex T705RTP->RdRp Competes with ATP/GTP RNA Nascent RNA Strand RdRp->RNA Incorporation Termination Chain Termination RNA->Termination Delayed Halting

Mechanism of T-705RTP intracellular conversion and RdRp inhibition.

Quantitative Kinetic Profiling

The competitive nature of T-705RTP necessitates precise kinetic profiling. The table below summarizes the established kinetic parameters of T-705RTP against Influenza RdRp, highlighting its strong preference for competing with GTP over other nucleotides[1][6][7].

Kinetic ParameterCompeting Natural SubstrateInhibitorValueInhibition Modality
IC₅₀ GTPT-705RTP0.341 – 0.360 μMCompetitive
Kᵢ GTPT-705RTP1.56 μMCompetitive
Kᵢ ATPT-705RTP7.72 μMCompetitive
Kᵢ CTPT-705RTP11.3 μMMixed-type

Experimental Design: The Self-Validating System

A rigorously designed primer extension assay must act as a self-validating system to ensure that observed chain termination is due to the drug mechanism and not experimental artifacts (e.g., RNA degradation or inactive enzyme).

Causality of Assay Components:

  • Catalytic Ions (Mg²⁺): Polymerases utilize a two-metal-ion mechanism. Mg²⁺ is strictly required to coordinate the nucleophilic attack of the primer's 3'-OH on the α-phosphate of the incoming T-705RTP[4][8].

  • Reducing Agents (TCEP): TCEP is preferred over DTT as it maintains the structural integrity of the RdRp complex (preventing cysteine oxidation) without chelating the essential Mg²⁺ ions[4].

  • Denaturing Quench (Formamide + Heat): Formamide disrupts hydrogen bonding. Heating the quenched reaction to 90°C ensures complete dissociation of the highly stable RdRp-RNA complex, preventing gel mobility shifts caused by protein-bound RNA[4][8].

  • Internal Controls: Every run must include a No-Enzyme Control (to establish the baseline migration of the unextended primer) and a Natural NTP Control (to confirm the RdRp is fully active and capable of generating the full-length run-off transcript)[9].

Workflow Step1 RNA Annealing Step2 RdRp Assembly Step1->Step2 Step3 Primer Extension Step2->Step3 Step4 Reaction Quench Step3->Step4 Step5 Urea-PAGE Step4->Step5

Step-by-step workflow for the in vitro primer extension assay.

Detailed Protocol: Primer Extension Assay

Phase I: RNA Substrate Preparation

  • Synthesize a 20-nt RNA primer labeled at the 5'-end with a fluorophore (e.g., 5'-FAM or Cy3) and a complementary 40-nt RNA template mimicking the 3'-UTR of the target viral genome[4][8].

  • Mix the primer and template at a 1:1.5 molar ratio (e.g., 1 μM primer, 1.5 μM template) in an annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl).

  • Heat the mixture to 95°C for 5 minutes, then slowly cool to room temperature (approx. 1°C per minute) to ensure proper duplex formation without secondary structure artifacts.

Phase II: RdRp Complex Assembly

  • Prepare the reaction buffer: 20 mM Na-HEPES or Tris-HCl (pH 8.0), 50 mM NaCl, 3 mM MgCl₂, and 1 mM TCEP[4][8]. Note: Add MgCl₂ freshly prior to usage to prevent precipitation.

  • For multi-subunit polymerases (e.g., SARS-CoV-2), reconstitute the holoenzyme by incubating nsp12, nsp7, and nsp8 at a 1:1:2 molar ratio (e.g., 1 μM nsp12, 1 μM nsp7, 2 μM nsp8) on ice for 15 minutes[4].

  • Add the annealed RNA duplex (final concentration 50 nM - 1 μM depending on fluorescence sensitivity) to the RdRp complex and incubate at 30°C for 10 minutes to allow the pre-initiation complex to form[4][8].

Phase III: Enzymatic Extension & Inhibition

  • Aliquot the pre-initiation complex into separate reaction tubes for controls and experimental variables.

  • Positive Control: Add a mixture of all four natural NTPs (500 μM each).

  • Experimental (Single Incorporation): Add T-705RTP alone (ranging from 10 μM to 1000 μM) to observe single/double incorporation events[7].

  • Experimental (Competitive Inhibition): Add T-705RTP alongside competitive natural nucleotides (e.g., 50 μM GTP) to calculate delayed chain termination kinetics[1][2].

  • Incubate the reactions at 30°C or 37°C. For kinetic time-course analyses, withdraw aliquots at specific intervals (e.g., 30 sec, 1 min, 5 min, 15 min, 30 min)[8].

Phase IV: Quenching & Resolution

  • Immediately transfer the withdrawn reaction aliquots into an equal volume of denaturing quench buffer (95% formamide, 20 mM EDTA, 0.1 mg/mL bromophenol blue)[8]. The EDTA chelates Mg²⁺, instantly halting catalysis.

  • Boil the quenched samples at 90°C for 3 to 5 minutes to denature the polymerase and RNA duplex[8].

  • Load the samples onto a pre-warmed 20% polyacrylamide gel containing 8 M Urea (run with 0.5× TBE buffer)[4].

  • Electrophorese at high voltage (e.g., 1500V) to maintain gel temperature and ensure RNA remains single-stranded[8].

  • Visualize the extended RNA products using a fluorescence scanner (e.g., Typhoon FLA 9000) tuned to the specific excitation/emission spectra of the 5'-label[8].

Sources

Method

Application Note: Biochemical Determination of the IC50 of T-705RTP for Influenza RNA-Dependent RNA Polymerase

Introduction & Mechanistic Overview Favipiravir (T-705) is a broad-spectrum antiviral prodrug that exhibits potent activity against influenza viruses, including strains resistant to traditional neuraminidase inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Favipiravir (T-705) is a broad-spectrum antiviral prodrug that exhibits potent activity against influenza viruses, including strains resistant to traditional neuraminidase inhibitors[1]. To exert its antiviral effect, T-705 must be intracellularly phosphoribosylated by host cellular enzymes into its active triphosphate metabolite, Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP)[1]. Once activated, T-705RTP functions as a purine nucleotide analogue, selectively targeting the viral RNA-dependent RNA polymerase (RdRp)[2].

Determining the precise half-maximal inhibitory concentration (IC50) of T-705RTP is critical for evaluating polymerase kinetics, profiling drug resistance mutations, and conducting structural biology studies. Crucially, while cell-based antiviral assays utilize the T-705 prodrug, biochemical cell-free assays must utilize the pre-synthesized T-705RTP metabolite, because recombinant systems lack the host kinases required for prodrug activation[3]. T-705RTP competitively inhibits the incorporation of natural guanosine triphosphate (GTP) and adenosine triphosphate (ATP) into the nascent viral RNA strand, leading to delayed chain termination and lethal mutagenesis[4].

Mechanistic Pathway

MoA T705 Favipiravir (T-705) Prodrug Kinase Host Kinases (Phosphoribosylation) T705->Kinase Cellular Uptake T705RTP T-705RTP Active Metabolite Kinase->T705RTP Activation RdRp Influenza RdRp Target Enzyme T705RTP->RdRp Competes with GTP/ATP Inhibition Chain Termination & Lethal Mutagenesis RdRp->Inhibition Viral RNA Blockade

Fig 1. Intracellular activation of Favipiravir and mechanism of RdRp inhibition by T-705RTP.

Pharmacokinetic Selectivity and Kinetic Parameters

The high therapeutic index of Favipiravir is driven by the extreme selectivity of T-705RTP for viral RdRp over host polymerases. T-705RTP inhibits influenza RdRp at sub-micromolar concentrations but shows virtually no inhibition of human DNA polymerases[1]. Because T-705RTP is a competitive inhibitor, its apparent IC50 is highly dependent on the concentration of competing natural nucleotides in the assay[2][3].

Table 1: Inhibitory Profile and Selectivity of T-705RTP

Target EnzymeIC50 / Ki ValueInhibition TypeReference
Influenza RdRp IC50: 0.14 – 0.341 µMCompetitive (vs GTP/ATP)[2],[1]
Influenza RdRp Ki (GTP): 1.52 – 1.56 µMCompetitive[2],[4]
Influenza RdRp Ki (ATP): 7.72 µMCompetitive[4]
Human DNA Pol α, β, γ IC50: > 1,000 µMN/A[1]
Human RNA Pol II IC50: 905 µMN/A[1]

Experimental Rationale & Causality

Why strictly control GTP concentrations? In Lineweaver-Burk kinetic analyses, T-705RTP demonstrates direct competitive inhibition with GTP[2]. Therefore, in an in vitro RdRp assay, the concentration of natural GTP must be maintained at or slightly below its Michaelis constant ( Km​ , typically 1–5 µM)[5]. If GTP concentrations are too high (e.g., >300 µM), the inhibition by T-705RTP is almost completely outcompeted, artificially inflating the IC50 value and masking the compound's true potency[3].

Why use an ApG dinucleotide primer? Influenza RdRp initiates transcription via a "cap-snatching" mechanism. To standardize in vitro initiation and synchronize RNA elongation, a synthetic ApG dinucleotide primer is used[5]. This bypasses the need for endonuclease cleavage of capped host RNA, allowing the assay to directly measure elongation efficiency and its specific blockade by T-705RTP.

Detailed Protocol: In Vitro Biochemical RdRp Inhibition Assay

Materials & Reagents:
  • Enzyme: Recombinant Influenza A RdRp heterotrimer (PA, PB1, PB2 subunits)[5].

  • Templates: Synthetic vRNA promoter templates (3' and 5' vRNA strands)[6].

  • Primer: ApG dinucleotide primer (200 µM stock)[5].

  • NTP Mix: ATP, CTP, UTP at 100-500 µM; GTP strictly limited to 1-5 µM[5][6].

  • Tracer: Radiolabeled[α-32P]GTP or [α-33P]GTP (0.01 – 0.1 µM)[5][6].

  • Inhibitor: T-705RTP (Favipiravir-RTP) stock solution (10 mM in nuclease-free water).

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol, 0.4 U/µL RNasin[5].

Step-by-Step Methodology:
  • Reagent Preparation: Thaw recombinant RdRp, RNA templates, and buffer components on ice. Pre-mix the 3' and 5' vRNA promoter templates to form the functional promoter duplex.

  • Inhibitor Dilution: Prepare a 3-fold serial dilution of T-705RTP in nuclease-free water to achieve final assay concentrations ranging from 0.001 µM to 100 µM[5].

  • Complex Assembly: In a 96-well V-bottom plate, combine the Reaction Buffer, RdRp (approx. 2 µL of purified enzyme), vRNA templates (0.7 µM final), and ApG primer (200 µM final)[5][6].

  • Pre-incubation: Add 1 µL of the serially diluted T-705RTP to the respective wells. Incubate the complex at room temperature for 10 minutes to allow pre-equilibration of the inhibitor with the polymerase active site.

  • Reaction Initiation: Initiate RNA synthesis by adding the NTP substrate mix containing the radiolabeled [α-32P]GTP. Ensure the final concentration of unlabeled GTP does not exceed 5 µM to maintain competitive assay sensitivity[6].

  • Incubation: Seal the plate and incubate at 30°C for exactly 60 minutes[6].

  • Quenching: Terminate the reaction by adding an equal volume of formamide loading buffer (containing EDTA to chelate Mg2+)[6]. Heat samples at 95°C for 5 minutes to denature RNA secondary structures.

  • Resolution & Detection: Resolve the reaction products on a 20% denaturing polyacrylamide gel (PAGE) containing 7M urea[6]. Dry the gel and expose it to a phosphor screen.

  • Quantification: Quantify the intensity of the extended RNA products using phosphorimaging software (e.g., ImageQuant)[3].

Experimental Workflow Diagram

Workflow Step1 1. Complex Assembly RdRp, vRNA, ApG Primer Step2 2. Inhibitor Addition Serial Dilution of T-705RTP Step1->Step2 Step3 3. Reaction Initiation Add NTPs & [α-32P]GTP Step2->Step3 Step4 4. Incubation & Quench 30°C for 60 min, Formamide Step3->Step4 Step5 5. PAGE Resolution Denaturing Urea Gel Step4->Step5 Step6 6. IC50 Calculation Phosphorimaging & Regression Step5->Step6

Fig 2. Step-by-step biochemical workflow for determining the IC50 of T-705RTP against RdRp.

Data Analysis and IC50 Calculation

  • Normalization: Normalize the band intensity of the extended RNA products to the vehicle control (0 µM T-705RTP, defined as 100% polymerase activity).

  • Plotting: Plot the percent polymerase activity on the Y-axis against the log10​ concentration of T-705RTP on the X-axis.

  • Regression Analysis: Fit the data using a non-linear regression model (four-parameter logistic curve) in statistical software (e.g., GraphPad Prism):

    Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​
  • Interpretation: The concentration at which RNA synthesis is reduced by 50% represents the IC50. For wild-type influenza RdRp under optimized GTP conditions, expect an IC50 between 0.14 µM and 3.0 µM[2][3].

References

  • Mechanism of Action of T-705 against Influenza Virus | Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor | PMC - NIH URL:[Link]

  • The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase | PLOS URL:[Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase | Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Biochemical characterization of recombinant influenza A polymerase heterotrimer complex | PLOS One URL:[Link]

  • Supplementary Information for - The Mechanism of Resistance to Favipiravir in Influenza | University of Cambridge URL: [Link]

Sources

Application

Application Note: Optimization of T-705RTP Concentration Ranges for Viral RdRp Enzymatic Inhibition Assays

Introduction & Mechanistic Causality Favipiravir (T-705) is a broad-spectrum antiviral prodrug that requires intracellular phosphoribosylation to form its active metabolite, T-705-ribofuranosyl-5'-triphosphate (T-705RTP)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Favipiravir (T-705) is a broad-spectrum antiviral prodrug that requires intracellular phosphoribosylation to form its active metabolite, T-705-ribofuranosyl-5'-triphosphate (T-705RTP). Once activated, T-705RTP targets the viral RNA-dependent RNA polymerase (RdRp), acting primarily as a purine nucleotide analogue.

Establishing an accurate concentration range for T-705RTP in biochemical assays requires an understanding of competitive inhibition dynamics . Because T-705RTP competes directly with natural purines (ATP and GTP) for incorporation into the nascent RNA strand, its apparent inhibitory potency (IC₅₀) is inextricably linked to the concentration of natural nucleotides in the assay buffer[1]. If an assay is flooded with high concentrations of GTP, the IC₅₀ of T-705RTP will artificially shift rightward (weaken) due to competitive displacement[1].

Furthermore, the structural affinity of T-705RTP varies drastically between viral polymerases:

  • Influenza A Virus (IAV): T-705RTP is recognized with high substrate efficiency. It requires a low concentration testing range to accurately capture the inflection point of the dose-response curve[2].

  • SARS-CoV-2: Structural studies of the SARS-CoV-2 RdRp reveal an unusual, non-productive binding mode for T-705RTP at the catalytic site, resulting in a low rate of incorporation[3]. Consequently, evaluating T-705RTP against SARS-CoV-2 requires a logarithmically higher concentration range, as it demonstrates little inhibitory activity in vitro with EC₅₀s ranging from 60 to >100 µM[4].

Activation T705 T-705 (Prodrug) HGPRT HGPRT Enzyme T705->HGPRT T705RMP T-705-RMP HGPRT->T705RMP Kinases Cellular Kinases T705RMP->Kinases T705RTP T-705-RTP (Active) Kinases->T705RTP RdRp Viral RdRp T705RTP->RdRp Competitive Binding Mutagenesis Lethal Mutagenesis RdRp->Mutagenesis Chain Termination

Intracellular activation of T-705 to T-705RTP and subsequent viral RdRp inhibition.

Quantitative Data Summary

The following table synthesizes the established IC₅₀/EC₅₀ values and the corresponding recommended assay concentration ranges for T-705RTP across different viral targets. Notice the direct causality between the competing substrate concentration and the resulting IC₅₀.

Virus TargetEnzyme SourceCompeting SubstrateT-705RTP IC₅₀ / EC₅₀Recommended Assay Range
Influenza A Recombinant IAVpol~1 µM GTP0.360 µM[1]0.01 µM – 10 µM
Influenza A Recombinant IAVpol50 µM GTP10.5 µM[1]0.5 µM – 50 µM
SARS-CoV-2 Recombinant RdRp500 µM rATP/rGTP> 60 µM[4]10 µM – 500 µM

Self-Validating Experimental Protocol: In Vitro RdRp Inhibition Assay

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By running a parallel "Substrate Competition Matrix" (Step 3b), researchers can internally validate that the observed inhibition is genuinely competitive, thereby proving the assay's mechanistic integrity.

Materials Required
  • Purified recombinant viral RdRp (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2).

  • Annealed RNA template/primer duplex.

  • T-705RTP stock solution (50 mM in 100 mM Tris, pH 7.5, stored at −80°C)[3].

  • Natural NTPs (rATP, rCTP, rUTP, rGTP) and a tracer (e.g., [α-³²P]GTP).

  • Quenching buffer (98% formamide, 10 mM EDTA)[3].

Step-by-Step Methodology

Step 1: Complex Assembly Assemble the RdRp:dsRNA complex by mixing 6 µM purified RdRp with 6 µM of the annealed RNA template/primer duplex in the reaction buffer[3].

  • Causality Check: Assembling the complex before introducing nucleotides ensures that the polymerase is properly loaded onto the template, preventing false-negative activity readings caused by inefficient binding.

Step 2: Inhibitor Pre-Incubation Aliquot the assembled complex and add T-705RTP at varying final concentrations. For SARS-CoV-2, use 10 µM, 100 µM, and 500 µM[3]. For Influenza, scale down to 0.1 µM, 1 µM, and 10 µM[1]. Incubate the mixture for 30 minutes at room temperature[3].

  • Causality Check: Pre-incubation is critical. It allows the T-705RTP analogue to establish binding equilibrium at the catalytic site without immediate competitive displacement by natural purines.

Step 3a: Reaction Initiation (Standard) Initiate RNA synthesis by adding natural NTPs. For SARS-CoV-2 assays, add rATP/rGTP to a final concentration of 500 µM[3].

Step 3b: Reaction Initiation (Self-Validating Substrate Matrix) To validate competitive inhibition, run a parallel set of the T-705RTP titrations but initiate the reaction with a restricted GTP concentration (e.g., 50 µM instead of 500 µM).

  • Validation Logic: If T-705RTP is acting correctly as a competitive inhibitor, the apparent IC₅₀ in the 50 µM GTP matrix will be mathematically lower (more potent) than in the 500 µM GTP matrix[1]. If the IC₅₀ does not shift, the enzyme preparation may be compromised or binding non-specifically.

Step 4: Quenching At designated time points (e.g., 0, 30, and 90 minutes), stop the reaction with a 1:1 volumetric addition of quenching buffer[3]. Flash freeze or store at −21°C prior to analysis[3].

Step 5: Specimen Analysis Separate the reaction products by size using 20% denaturing polyacrylamide gel electrophoresis (PAGE)[3]. Quantify the ratio of full-length product to truncated transcripts using phosphorimaging to calculate the precise IC₅₀.

Workflow Step1 1. Complex Assembly RdRp + RNA Duplex Step2 2. Inhibitor Pre-incubation Add T-705RTP (0.1 - 500 µM) Step1->Step2 Step3 3. Reaction Initiation Add NTPs + Tracer Step2->Step3 Step4 4. Quenching Add Formamide/EDTA Step3->Step4 Step5 5. Analysis Denaturing PAGE Step4->Step5

Step-by-step workflow for the in vitro RdRp enzymatic inhibition assay.

Sources

Method

Handling and storage of T-705RTP sodium research reagent

Application Note: Handling, Storage, and Experimental Application of T-705RTP Sodium Mechanistic Overview & Significance Favipiravir (T-705) is a well-characterized antiviral prodrug that undergoes intracellular phosphor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Experimental Application of T-705RTP Sodium

Mechanistic Overview & Significance

Favipiravir (T-705) is a well-characterized antiviral prodrug that undergoes intracellular phosphoribosylation and subsequent phosphorylation to form its active metabolite, Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP)[1][2]. As a purine nucleotide analogue, T-705RTP competitively binds to the viral RNA-dependent RNA polymerase (RdRp), inducing non-obligate chain termination and driving lethal mutagenesis within the viral genome[3][4].

For researchers conducting cell-free biochemical assays, structural cryo-EM studies, or enzyme kinetics, the direct use of the T-705RTP sodium salt is mandatory. In vitro systems lack the necessary cellular kinases (such as HGPRT) required to activate the T-705 prodrug[2][3].

MOA Favi Favipiravir (T-705) Prodrug RMP Favipiravir-RMP (Monophosphate) Favi->RMP HGPRT Phosphoribosylation RTP Favipiravir-RTP (Active Metabolite) RMP->RTP Cellular Kinases RdRp Viral RdRp Enzyme RTP->RdRp Competitive Binding Inhibition Chain Termination & Lethal Mutagenesis RdRp->Inhibition RNA Synthesis Blockade

Metabolic activation of Favipiravir to T-705RTP and its inhibition of viral RdRp.

Physicochemical Properties & Storage Causality

The experimental integrity of T-705RTP is highly dependent on the stability of its high-energy phosphoanhydride bonds.

  • Why a Sodium Salt? The sodium salt formulation is utilized to maximize aqueous solubility and solid-state stability compared to the free acid form of the triphosphate.

  • Why Strict -80°C Storage? Triphosphate compounds are thermodynamically unstable. Exposure to ambient temperatures or atmospheric moisture rapidly catalyzes the hydrolysis of the γ- and β-phosphates, degrading the reagent into inactive diphosphate (RDP) or monophosphate (RMP) derivatives. Consequently, both the lyophilized powder and reconstituted solutions must be strictly maintained at -80°C to halt hydrolytic kinetics[3][4][5].

Quantitative Pharmacological Data

Table 1: Key pharmacological and physicochemical metrics for T-705 and T-705RTP.

ParameterValue / DescriptionReference
Influenza RdRp IC50 341 nM[1]
Target Enzyme Viral RNA-dependent RNA polymerase (RdRp)[3]
Recommended Stock Concentration 50 mM (reconstituted in 100 mM Tris, pH 7.5)[3][4]
Storage Temperature -80°C (Solid powder and liquid aliquots)[3][4][5]
Protein Binding (Prodrug) ~54%[6]

Standard Operating Protocols (SOPs)

Protocol A: Reconstitution and Storage Workflow

To establish a self-validating system that prevents reagent degradation, adhere to the following causality-driven steps:

  • Thermal Equilibration : Remove the lyophilized T-705RTP sodium vial from -80°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which instantly initiates hydrolysis of the triphosphate tail.

  • Buffer Preparation : Prepare a sterile, nuclease-free 100 mM Tris-HCl buffer, adjusted to pH 7.5[3][4].

    • Causality: A slightly alkaline pH (7.5) stabilizes the deprotonated state of the phosphate groups, preventing acid-catalyzed hydrolysis.

  • Solubilization : Add the appropriate volume of Tris buffer to achieve a 50 mM stock solution[3][4]. Pipette gently to mix.

    • Causality: Vigorous vortexing generates sheer stress and aeration, accelerating oxidative and hydrolytic degradation.

  • Aliquoting : Divide the 50 mM stock into 5 µL to 10 µL single-use aliquots in pre-chilled, nuclease-free microcentrifuge tubes.

  • Cryopreservation : Submerge the aliquots in liquid nitrogen to flash-freeze, then immediately transfer to a -80°C freezer[3][4].

    • Causality: Flash-freezing prevents the formation of large ice crystals that can cause localized pH shifts and concentration gradients, which degrade the reagent.

Workflow A Lyophilized T-705RTP Sodium (Store at -80°C) B Equilibrate to RT in Desiccator (30 min) A->B Prevent condensation C Reconstitute in 100 mM Tris pH 7.5 Buffer B->C Maintain pH stability D Aliquot into Single-Use Vials (Avoid Freeze-Thaw) C->D Minimize degradation E Flash Freeze in Liquid N2 Return to -80°C D->E Long-term preservation

Optimal reconstitution and storage workflow for T-705RTP sodium to prevent hydrolysis.

Protocol B: In Vitro RdRp Primer Extension Assay

This methodology is adapted from validated structural biology workflows for SARS-CoV-2 RdRp[3][4].

  • RNA Scaffold Annealing : Mix template and primer RNA strands at an equimolar ratio (e.g., 200 µM) in nuclease-free water. Heat the mixture to 95°C for 5 minutes in a heat block, then remove the block from the heating device and allow it to cool passively to room temperature[4].

  • Apo-RdRp Assembly : Incubate purified viral polymerase subunits (e.g., nsp12, nsp7, nsp8) with the annealed RNA duplex in a reaction buffer containing Mg2+[3][4].

    • Causality: Mg2+ ions are essential catalytic cofactors for nucleotide incorporation by the polymerase.

  • Inhibitor Introduction : Thaw a single-use aliquot of 50 mM T-705RTP sodium on ice. Dilute to the desired working concentration in the reaction buffer.

  • Reaction Initiation : Introduce the T-705RTP to the Apo-RdRp complex. The active triphosphate will compete with natural purine NTPs for incorporation into the nascent RNA chain[3][7].

  • Validation & Analysis : Quench the reaction using EDTA to chelate the Mg2+ ions, halting polymerase activity. Analyze the extension products via high-resolution denaturing polyacrylamide gel electrophoresis (PAGE) or LC-MS/MS[3][6].

Analytical Verification of Reagent Integrity

To ensure the reagent has not degraded during transit or prolonged storage, the following analytical validations are recommended:

  • 31P-NMR Spectroscopy : Acquire spectra at 162 MHz (or equivalent). Intact T-705RTP will display three distinct phosphorus resonances corresponding to the α, β, and γ phosphates. A shift or loss of the β-phosphate signal is a primary indicator of hydrolysis[3][4].

  • LC-MS/MS : Utilize an electrospray ionization (ESI) source coupled with a quadrupole spectrometer (using 0.2% formic acid in water/acetonitrile gradients) to verify the intact mass of the RTP metabolite[3][4][6].

Sources

Application

Application Note: Handling and Dilution Protocols for T-705RTP Sodium Salt in High-Throughput RdRp Screening

Target Audience: Assay Development Scientists, HTS Engineers, and Antiviral Drug Discovery Researchers. Mechanistic Rationale & Target Biology Favipiravir (T-705) is a broad-spectrum antiviral prodrug that requires intra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, HTS Engineers, and Antiviral Drug Discovery Researchers.

Mechanistic Rationale & Target Biology

Favipiravir (T-705) is a broad-spectrum antiviral prodrug that requires intracellular phosphoribosylation to convert into its active nucleotide analogue form, Favipiravir-ribofuranosyl-5′-triphosphate (T-705RTP) . In high-throughput screening (HTS) environments targeting viral RNA-dependent RNA polymerase (RdRp), utilizing the pre-activated T-705RTP is mandatory, as biochemical cell-free assays lack the host cell kinases required for prodrug activation.

T-705RTP functions as a purine analogue, directly competing with natural guanosine triphosphate (GTP) and adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand, ultimately leading to chain termination or lethal mutagenesis .

MOA T705 Favipiravir (T-705) Prodrug Kinases Host Cell Kinases (Phosphoribosylation) T705->Kinases Intracellular Entry T705RTP T-705RTP Sodium Salt (Active Triphosphate) Kinases->T705RTP Phosphorylation RdRp Viral RdRp (RNA-dependent RNA polymerase) T705RTP->RdRp Competes with GTP/ATP RNA Nascent RNA Chain (Chain Termination / Mutagenesis) RdRp->RNA Incorporation

Mechanism of T-705RTP activation and RdRp inhibition.

Physicochemical Properties: The Causality of Handling

Working with nucleotide triphosphates in HTS requires strict adherence to cold-chain and pH management. The selection of the sodium salt form of T-705RTP is a deliberate chemical choice: nucleotide triphosphates in their free acid form are highly unstable and prone to spontaneous auto-catalytic hydrolysis. The sodium salt neutralizes the negatively charged phosphate backbone, providing a stable, highly water-soluble lyophilized powder 1.

Key Handling Rules:

  • Buffer Selection: T-705RTP must be reconstituted in a slightly alkaline buffer (e.g., 100 mM Tris-HCl, pH 7.5) . Causality: The γ-phosphate bond is highly susceptible to acid-catalyzed hydrolysis. Maintaining pH 7.5 preserves the phosphoanhydride bonds during long-term storage.

  • Divalent Cation Exclusion: Master stocks must never contain Mg²⁺ or Mn²⁺. Causality: While these metal ions are required for RdRp catalytic activity in the final assay, they act as Lewis acids that accelerate the non-enzymatic hydrolysis of the triphosphate stock if introduced prematurely .

  • Thermal Management: Avoid repeated freeze-thaw cycles. Causality: Ice crystal formation and localized solute concentration spikes during thawing accelerate the degradation of T-705RTP into its inactive diphosphate (RDP) and monophosphate (RMP) forms.

Quantitative Pharmacodynamics

To establish accurate dose-response curves in HTS, it is critical to understand the competitive nature of T-705RTP. The apparent IC₅₀ is heavily dependent on the concentration of the competing natural nucleotide (GTP or ATP) in your assay buffer .

Table 1: Kinetic and Inhibitory Parameters of T-705RTP

Target PolymeraseCompeting NucleotideApparent IC₅₀ / EffectReference
Influenza A RdRpGTP (~1 µM)0.360 µM
Influenza A RdRpGTP (1 µM)2.9 µM
Influenza A RdRpGTP (50 µM)10.5 µM
SARS-CoV-2 RdRpATP/GTP (500 µM)Suppresses replication at 10–500 µM

Self-Validating HTS Protocol: T-705RTP Sodium Salt

This protocol utilizes a self-validating framework designed for 384-well or 1536-well acoustic dispensing systems (e.g., Echo Liquid Handlers).

HTS Powder T-705RTP Sodium Salt (Lyophilized) Stock 50 mM Master Stock (100 mM Tris-HCl, pH 7.5) Powder->Stock Reconstitute on Ice Aliquots Single-Use Aliquots (Store at -80°C) Stock->Aliquots Flash Freeze Dilution Intermediate Dilution (Assay Buffer) Aliquots->Dilution Thaw on Ice Plate 384/1536-well Plate (Acoustic Dispensing) Dilution->Plate Transfer to HTS

High-throughput screening dilution and dispensing workflow for T-705RTP.

Phase 1: Master Stock Preparation (50 mM)
  • Equilibration: Remove the lyophilized T-705RTP sodium salt vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Prevents ambient moisture condensation on the hygroscopic sodium salt, which would alter the true molarity of the weighed powder.

  • Reconstitution: Dissolve the powder in ice-cold, RNase-free 100 mM Tris-HCl (pH 7.5) to achieve a final concentration of 50 mM .

    • Causality: Do NOT use pure water or DMSO. Pure water lacks buffering capacity against atmospheric CO₂, potentially dropping the pH and causing hydrolysis. DMSO can interfere with RdRp folding and is unnecessary given the high aqueous solubility of the sodium salt.

  • Aliquoting: Vortex gently for 10 seconds, centrifuge briefly, and dispense into 10 µL single-use aliquots in low-bind RNase-free microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

Phase 2: Intermediate Dilution & HTS Dispensing
  • Thawing: Thaw a single 50 mM aliquot on wet ice immediately prior to the assay run.

  • Intermediate Dilution: Dilute the stock to a 10x working concentration (e.g., 500 µM) using the base RdRp assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT) lacking MgCl₂/MnCl₂ .

  • Acoustic Dispensing: Transfer the intermediate dilution to an acoustic source plate. Dispense nanoliter volumes into the destination 384-well/1536-well assay plates.

    • Causality: Acoustic dispensing prevents tip-based shear stress and eliminates the risk of cross-contamination, ensuring highly precise dose-response titrations.

  • Reaction Initiation: Add the RdRp enzyme complex and the metal-ion-containing substrate mix (e.g., 5 mM MgCl₂, natural NTPs, and RNA template) to initiate the reaction [[2]]([Link]).

Phase 3: Self-Validating Quality Control

To ensure the integrity of the protocol and rule out false negatives caused by degraded T-705RTP, the system must be self-validating:

  • Analytical Validation (Stock Integrity): Prior to a massive HTS campaign, validate the 50 mM master stock using LC-MS/MS . The intact T-705RTP peak must represent >95% of the total Favipiravir-related species. Detection of high levels of T-705RDP indicates improper thermal handling.

  • Enzymatic Validation (Assay Window): Include control wells containing a structurally distinct, obligate chain terminator (e.g., 3'-dGTP) alongside T-705RTP . If 3'-dGTP fully inhibits the reaction but T-705RTP fails, it immediately isolates the failure to triphosphate degradation rather than a global assay artifact.

References

  • Jin, Z., et al. "Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase." Antimicrobial Agents and Chemotherapy, 2012. URL:[Link]

  • Naydenova, K., et al. "Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP." Proceedings of the National Academy of Sciences, 2021. URL:[Link]

  • Sangawa, H., et al. "The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase." PLOS One, 2013. URL:[Link]

  • Pertinez, H., et al. "A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP)." Journal of Pharmaceutical and Biomedical Analysis, 2024. URL:[Link]

  • ClearSynth. "T-705RTP-13C5 Sodium Salt Product Specifications.

Sources

Method

Application Note: Kinetic Profiling of T-705RTP Competition with Natural Nucleotides in Viral RdRp Assays

Executive Summary & Mechanistic Rationale Favipiravir (T-705) is a broad-spectrum antiviral prodrug that requires intracellular phosphoribosylation by host kinases to form its active metabolite, favipiravir ribofuranosyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Favipiravir (T-705) is a broad-spectrum antiviral prodrug that requires intracellular phosphoribosylation by host kinases to form its active metabolite, favipiravir ribofuranosyl-5′-triphosphate (T-705RTP). Once activated, T-705RTP functions as a purine nucleotide analogue. Because of its unique pseudo-base structure, it exhibits ambiguous base-pairing capabilities, allowing it to mimic both guanosine and adenosine[1].

When designing in vitro assays to evaluate the efficacy of T-705RTP against viral RNA-dependent RNA polymerases (RdRp), controlling the concentration of natural purines (ATP and GTP) is the most critical experimental variable. T-705RTP inhibits viral replication through a competitive binding mechanism at the RdRp catalytic site[2]. Consequently, the apparent half-maximal inhibitory concentration (IC50) of T-705RTP is not a static value; it is directly proportional to the concentration of competing natural nucleotides in the reaction matrix[3]. Failing to account for endogenous ATP/GTP levels leads to artificially inflated or deflated potency readouts.

Pathway Visualization

The following diagram illustrates the metabolic activation of T-705 and the specific locus of competitive inhibition during viral RNA elongation.

G T705 Favipiravir (T-705) Prodrug Host Host Cell Kinases (Phosphoribosylation) T705->Host T705RTP T-705RTP (Active Triphosphate) Host->T705RTP Competition Competitive Binding at Catalytic Site T705RTP->Competition Ambiguous Base Pairing Purines Natural Purines (ATP & GTP) Purines->Competition Endogenous Substrates RdRp Viral RdRp Complex (RNA Elongation) Outcome Lethal Mutagenesis & Chain Termination RdRp->Outcome Viral Genome Error Catastrophe Competition->RdRp

Metabolic activation of T-705 and its competitive inhibition of viral RdRp.

Quantitative Baselines for Assay Validation

Before executing the protocol, it is essential to establish baseline kinetic expectations. The table below summarizes validated literature values for T-705RTP incorporation kinetics against Influenza A virus (IAV) RdRp. Use these parameters as a benchmark to validate your recombinant enzyme's activity.

Kinetic ParameterCompeting NucleotideNTP ConcentrationObserved ValueCausality / Significance
Apparent IC50 GTPLow (~1 µM)0.360 µMMinimal competition allows rapid analogue incorporation[3].
Apparent IC50 GTPHigh (50 µM)10.5 µMHigh endogenous purines outcompete the analogue, shifting IC50[3].
Discrimination Ratio GTPVariable~19-foldIndicates high substrate efficiency compared to strict chain terminators[1].
Discrimination Ratio ATPVariable~30-foldConfirms T-705RTP acts as an ambiguous base, competing with ATP[1].

Experimental Protocol: T-705RTP Competition Assay

This protocol outlines a self-validating in vitro biochemical assay to measure the kinetics of single-nucleotide incorporation and competitive inhibition by T-705RTP[4].

Reagent Preparation & Primer Design
  • Enzyme: Purified recombinant viral RdRp heterotrimer complex (e.g., IAVpol expressed in insect cells).

  • RNA Template: Design a short RNA template containing the specific viral promoter loop structure required for enzyme recognition.

  • Primer Strategy (Causality): Use a 5′-ApG dinucleotide primer. Why? Initiating the reaction with a dinucleotide bypasses the slow, rate-limiting initiation phase of RNA synthesis, synchronizing the polymerase directly into the elongation mode. This is strictly required for accurate steady-state kinetic measurements[4].

Self-Validating Reaction Matrix Setup

To prove competitive inhibition, you must titrate the analogue against varying concentrations of the natural substrate.

  • Orthogonal Isotope Selection (Trustworthiness): When evaluating GTP or ATP competition, do not use radiolabeled GTP or ATP as your readout tracer. Titrating cold GTP against a fixed amount of [α-³²P]GTP alters the specific activity of the tracer, mathematically confounding the IC50 calculation. Instead, use an orthogonal tracer such as [α-³³P]CTP or [α-³²P]UTP, keeping cold CTP/UTP concentrations constant[3],[4].

  • Matrix Design:

    • Condition A (Low Competition): 3 µM GTP, 300 µM ATP, 300 µM UTP, and [α-³³P]CTP.

    • Condition B (High Competition): 300 µM GTP, 300 µM ATP, 300 µM UTP, and [α-³³P]CTP.

    • Inhibitor Titration: Spike T-705RTP into both conditions across a 10-point concentration curve (e.g., 0.1 µM to 200 µM).

    • Positive Control: Include a parallel reaction using 3′-dGTP (an obligate chain terminator) to validate the assay's ability to detect immediate chain termination[1].

Reaction Execution & Quenching
  • Assembly: Pre-incubate the RdRp complex with the RNA template and ApG primer in reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 2 mM DTT) for 15 minutes at room temperature to allow promoter binding.

  • Initiation: Add the nucleotide matrix (containing the specific GTP/T-705RTP ratios and the [α-³³P]CTP tracer) to initiate elongation.

  • Incubation: Incubate the reaction at 37°C for exactly 40 minutes.

  • Quenching: Stop the reaction by adding an equal volume of quench buffer (95% formamide, 50 mM EDTA, bromophenol blue). Causality: EDTA chelates the Mg²⁺ required for catalysis, instantly halting the polymerase, while formamide denatures the RNA secondary structures for downstream resolution[4].

  • Denaturation: Heat samples at 95°C for 5 minutes immediately prior to loading.

Product Resolution & Kinetic Analysis
  • Electrophoresis: Resolve the extension products on a 6% denaturing polyacrylamide gel (PAGE) containing 7M urea at 190 volts for 50 minutes.

  • Quantification: Expose the gel to a phosphor screen and quantify the band intensities of the fully extended RNA products using a phosphorimager.

  • Data Validation (Lineweaver-Burk): Plot the velocity of RNA synthesis (1/V) against the substrate concentration (1/[S]) at various T-705RTP concentrations.

    • Self-Validation Check: If T-705RTP is a true competitive inhibitor, the resulting lines will intersect exactly at the y-axis (Vmax remains unchanged, but apparent Km increases)[2]. If the lines intersect elsewhere, suspect mixed or non-competitive inhibition (which is observed when competing T-705RTP against pyrimidines like UTP or CTP)[5].

References

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase Antimicrobial Agents and Chemotherapy (AAC) URL:[Link]

  • The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase PLOS ONE URL:[Link]

  • Favipiravir Suppresses Zika Virus (ZIKV) through Activity as a Mutagen MDPI - Viruses URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: T-705RTP Sodium Salt

Introduction for the Researcher Welcome to the dedicated technical support guide for T-705RTP sodium salt (Favipiravir-ribofuranosyl-5'-triphosphate sodium salt). As the biologically active metabolite of the antiviral ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the dedicated technical support guide for T-705RTP sodium salt (Favipiravir-ribofuranosyl-5'-triphosphate sodium salt). As the biologically active metabolite of the antiviral agent Favipiravir (T-705), T-705RTP is a critical reagent for in vitro studies of viral RNA-dependent RNA polymerase (RdRp) activity.[1][2][3] Its function as a nucleotide analog makes it a potent tool in virology and drug development research.[4][5]

However, like many nucleotide triphosphates, achieving and maintaining the desired concentration of T-705RTP in aqueous solution can be challenging. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you, as a researcher, might encounter. Our goal is to move beyond simple protocols and provide the underlying scientific reasoning for each recommendation, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that I have a solubility or stability problem with my T-705RTP sodium salt solution?

You may encounter several indicators, which can manifest either immediately upon dissolution or after a period of storage:

  • Visual Precipitate: The most obvious sign is the presence of solid particles that do not dissolve, even with vortexing.

  • Cloudiness or Turbidity: Your solution may appear hazy or milky, indicating that the compound has not fully dissolved or has precipitated out of solution.

  • Inconsistent Experimental Results: If you observe high variability between experimental replicates or a progressive loss of activity in your assays, it may point to either incomplete solubilization (an inaccurate starting concentration) or degradation of the compound over time.

Q2: I am using the sodium salt of T-705RTP. Shouldn't that guarantee high aqueous solubility?

Forming a sodium salt is a standard and effective chemical strategy to enhance the aqueous solubility of a parent compound.[6] For instance, the sodium salt of the parent drug, Favipiravir, demonstrates approximately 100 times greater water solubility than the free form.[7] While the sodium salt of T-705RTP is significantly more soluble than its non-salt counterpart, it does not make it infinitely soluble. At high concentrations or under suboptimal buffer conditions, you can still exceed its solubility limit. Furthermore, solubility is only one part of the equation; you must also consider the chemical stability of the molecule in your chosen solvent system.

Q3: My solution was perfectly clear initially but became cloudy after a freeze-thaw cycle. What happened?

This is a common phenomenon with concentrated solutions of complex molecules. During the freezing process, pure water crystallizes first, effectively increasing the concentration of the solute (T-705RTP) in the remaining unfrozen liquid. This "freeze-concentration" effect can push the solute concentration beyond its solubility limit, causing it to precipitate. Upon thawing, this precipitate may be slow to redissolve or may not redissolve completely. This is a primary reason we strongly recommend preparing and storing the compound in single-use aliquots.[8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues in a practical, step-by-step format.

Scenario 1: My T-705RTP sodium salt solution is cloudy or contains visible precipitate immediately after preparation.

This is a classic solubility problem. Let's diagnose the potential causes using a systematic approach.

A Problem: Cloudy/Precipitated Solution B Step 1: Verify Concentration A->B Is concentration too high? C Step 2: Assess Buffer pH B->C Concentration OK D Step 3: Check for Divalent Cations C->D pH is optimal E Solution: Clear, Stable Solution D->E Cations absent cluster_factors Environmental Factors cluster_outcomes Observed Outcomes ph ph T705 T-705RTP in Solution ph->T705 temp Temperature RT: Rapid Degradation -20°C: Good (Short-term) -80°C: Best (Long-term) temp->T705 cations Divalent Cations (Mg²⁺) High Conc.: Precipitation Risk Low/Assay Conc.: Required for Activity cations->T705 sol Solubility stab Stability T705->sol affects T705->stab affects

Caption: The balance between solubility and stability for T-705RTP.
  • Primary Cause: Hydrolysis. The phosphoanhydride bonds in the triphosphate chain are susceptible to hydrolysis, cleaving the molecule into the diphosphate (RDP), monophosphate (RMP), and eventually the ribonucleoside. This process is accelerated by:

    • Suboptimal pH: As discussed, a pH outside the optimal 7.5-8.0 range can accelerate degradation. [9] * Temperature: Even at -20°C, degradation occurs over weeks to months. For long-term storage (>1 month), -80°C is mandatory . [8] * Multiple Freeze-Thaw Cycles: Each cycle exposes the molecule to temperature fluctuations and potential ice crystal damage, accelerating breakdown.

  • Action Plan for Maximizing Stability:

    • Reconstitute and Buffer Correctly: Use the recommended 10 mM Tris-HCl, pH 7.5-8.0 buffer.

    • Aliquot for Single Use: After initial reconstitution, immediately divide the stock solution into small, single-use aliquots. The volume of each aliquot should be appropriate for one or two experiments.

    • Flash Freeze: Rapidly freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer to minimize ice crystal formation.

    • Store at -80°C: Do not use a -20°C freezer for anything other than short-term (a few weeks) storage.

    • Use Freshly Thawed Aliquots: When you need the compound, thaw an aliquot quickly and keep it on ice. Do not refreeze any unused portion of the aliquot.

Experimental Protocols

Protocol 1: Preparation of a 10 mM T-705RTP Sodium Salt Aqueous Stock Solution
  • Pre-Requisites: Ensure you have high-purity, nuclease-free water, Tris-HCl, and calibrated pH and weighing equipment.

  • Buffer Preparation: Prepare a 10 mM Tris-HCl buffer. Adjust the pH carefully to 7.5 using a dilute HCl or NaOH solution. Filter the buffer through a 0.22 µm filter.

  • Weighing: Carefully weigh the required amount of T-705RTP sodium salt powder in a microfuge tube. Perform this step quickly to minimize moisture absorption.

  • Dissolution: Add the calculated volume of 10 mM Tris-HCl, pH 7.5 buffer to the powder. For example, for 5 mg of T-705RTP sodium salt (MW ≈ 552.14 g/mol ), you would add 905 µL of buffer to achieve a 10 mM concentration.

  • Mixing: Vortex the tube for 30-60 seconds. If any precipitate remains, gently flick the tube and let it sit on ice for 5 minutes before vortexing again. Do not heat the solution, as this will cause rapid degradation.

  • Verification: The solution should be completely clear and free of particles.

  • Aliquoting and Storage: Immediately dispense the solution into single-use, low-retention microfuge tubes. Flash freeze and store at -80°C.

Protocol 2: Quality Control via UV Spectroscopy and HPLC

For rigorous quantitative work, it is essential to verify the concentration and purity of your stock solution.

  • UV-Vis Spectroscopy:

    • Dilute your stock solution in the same buffer used for reconstitution to a concentration within the linear range of your spectrophotometer (e.g., a 1:100 or 1:200 dilution).

    • Measure the absorbance at the characteristic maximum for T-705 (λmax ≈ 323 nm). [10] 3. Use the Beer-Lambert law (A = εbc) to calculate the concentration. You will need the molar extinction coefficient (ε) for T-705RTP at this wavelength, which should be provided on the Certificate of Analysis or can be determined empirically.

  • Anion-Exchange HPLC:

    • This is the gold standard for assessing the purity of nucleotide triphosphates.

    • Anion-exchange HPLC can separate T-705RTP from its hydrolysis products (RDP, RMP) and other potential impurities.

    • A freshly prepared solution should ideally show >95% purity as a single peak corresponding to the triphosphate form. Comparing this to a sample that has been stored for some time or handled improperly will reveal the appearance of degradation peaks.

By following these guidelines, you can ensure that your T-705RTP sodium salt solutions are properly prepared, stable, and suitable for generating high-quality, reproducible data in your research.

References

  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. (2016). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). (n.d.). ResearchGate. [Link]

  • Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. (2022). RSC Medicinal Chemistry. [Link]

  • Chemical structures of T-705, ribavirin and structural analogs. (n.d.). ResearchGate. [Link]

  • The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. (2013). PLOS ONE. [Link]

  • Advancements in Antiviral Therapy: Favipiravir Sodium in Nasal Formulation. (2024). Journal of Pharmaceutical Sciences. [Link]

  • Stabilized aqueous nucleoside triphosphate solutions. (2005).

Sources

Optimization

Technical Support Center: Resolving T-705RTP Precipitation in in vitro RdRp Assays

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden assay failures when transitioning from in vivo prodru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base.

As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden assay failures when transitioning from in vivo prodrug models to in vitro biochemical assays. The most common culprit? The physical chemistry of the active metabolite.

While the parent prodrug Favipiravir (T-705) is highly soluble in organic solvents, its active intracellular metabolite—T-705RTP (Favipiravir ribofuranosyl-5'-triphosphate) —behaves entirely differently. T-705RTP is a highly charged polyanion. When introduced into standard RNA-dependent RNA polymerase (RdRp) assay buffers rich in divalent cations, it is highly susceptible to chelation-induced precipitation.

This guide deconstructs the physical chemistry behind this phenomenon and provides field-proven, self-validating protocols to ensure your viral polymerase assays remain robust and reproducible.

Mechanistic Causality of Precipitation

To troubleshoot precipitation, we must first understand the molecular causality. T-705RTP contains a highly anionic triphosphate tail. Viral RdRp enzymes strictly require divalent cations (typically Mg2+ or Mn2+ ) as catalytic cofactors to coordinate the incoming nucleotide.

When high concentrations of T-705RTP meet high local concentrations of Mg2+ , the electrostatic attraction overcomes the hydration energy of the molecules. The metal ions cross-link the triphosphate tails, forming insoluble coordination polymers that rapidly fall out of solution.

Mechanism T705 T-705RTP (Highly Anionic) Complex Metal-NTP Coordination Complex T705->Complex Electrostatic Binding Mg Mg2+ / Mn2+ (Assay Cofactors) Mg->Complex Chelation Precipitate Insoluble Precipitate Complex->Precipitate Aggregation at High Local Conc.

Mechanistic pathway of T-705RTP precipitation via divalent cation chelation.

Frequently Asked Questions (FAQs)

Q1: Why does my T-705RTP precipitate immediately upon addition to the master mix? A: The causality here is the order of addition . If you add T-705RTP to a concentrated master mix containing high levels of MgCl2​ (e.g., a 10X buffer with 50 mM Mg2+ ) before adding the diluent water, the local stoichiometric ratio heavily favors the formation of insoluble magnesium-triphosphate coordination polymers. Always add T-705RTP last, after the buffer has been fully diluted to its 1X working concentration.

Q2: Can I use DMSO to dissolve T-705RTP and prevent precipitation? A: No. This is a critical error. While the parent compound Favipiravir is highly soluble in DMSO up to 100 mM (), the active T-705RTP form is a highly polar nucleotide analog. Adding DMSO lowers the dielectric constant of the aqueous buffer. A lower dielectric constant strengthens the electrostatic attraction between the negatively charged phosphate groups and the positively charged Mg2+ ions, actively driving the compound out of solution. T-705RTP must be dissolved in sterile, nuclease-free water or a weak buffer (e.g., 10 mM Tris-HCl, pH 7.5).

Q3: How does pH affect T-705RTP stability in my assay? A: The parent pyrazinecarboxamide ring of Favipiravir has a1[1]. However, the triphosphate tail has multiple higher pKa values. If the assay buffer pH drops below 7.0 (often due to temperature shifts or poorly calibrated Tris buffers), the phosphate groups become partially protonated, altering their solubility profile and promoting aggregation. Maintain the buffer strictly between pH 7.5 and 8.0.

Quantitative Buffer Optimization

To prevent precipitation, assay parameters must be strictly controlled. The table below summarizes the critical components of an RdRp buffer and their direct impact on T-705RTP solubility.

Buffer ComponentTypical RdRp ConcentrationImpact on T-705RTP SolubilityOptimization Strategy & Causality
Mg2+ / Mn2+ 0.2 mM – 5.0 mMHigh (Chelation)Keep metal ions at the minimum required for enzyme kinetics. Add T-705RTP only after diluting metals to 1X.
pH (Tris-HCl / HEPES) 7.0 – 8.0Moderate (Protonation)Maintain pH strictly 7.5. Acidic environments protonate phosphate groups, reducing solubility.
DMSO 0% – 10%High (Dielectric shift)Keep DMSO 1% for triphosphate analogs. DMSO lowers the dielectric constant, strengthening ionic precipitation.
DTT (Reducing Agent) 1 mM – 5 mMLow No direct interaction with T-705RTP. Safe to use at standard concentrations.
T-705RTP Stock 10 mM (in H2​O )High (Concentration limits)Store in small, single-use aliquots at -80°C to prevent degradation into less soluble di/mono-phosphates.

Diagnostic Troubleshooting Workflow

If you observe a cloudy precipitate or experience unexpected loss of inhibitor potency, follow this diagnostic logic tree to isolate the variable causing the failure.

Workflow Start Precipitation Observed in RdRp Assay Buffer CheckSolvent Check Stock Solvent: Is DMSO present? Start->CheckSolvent DMSO_Yes Reconstitute in H2O. DMSO lowers dielectric constant, causing precipitation. CheckSolvent->DMSO_Yes Yes DMSO_No Check Mg2+/Mn2+ Concentrations CheckSolvent->DMSO_No No Metal_High [Mg2+] > 5 mM or Local Concentration Spike DMSO_No->Metal_High Metal_Fix Optimize Order of Addition: Add T-705RTP last after buffer dilution Metal_High->Metal_Fix True Check_pH Verify Buffer pH (Target: 7.5 - 8.0) Metal_High->Check_pH False pH_Fix Adjust pH with Tris-HCl or HEPES Check_pH->pH_Fix pH < 7.5

Diagnostic workflow for resolving T-705RTP precipitation in in vitro RdRp assay buffers.

Self-Validating Experimental Protocol: Optimized RdRp Assay Assembly

To ensure scientific integrity, a protocol must validate itself. This step-by-step methodology incorporates a spectrophotometric checkpoint to guarantee that T-705RTP remains fully soluble before initiating the polymerase reaction.

Step 1: Preparation of the 1X Basal Buffer

  • Combine nuclease-free water, 40-100 mM Tris-HCl (pH 7.5-8.0), 1-3 mM DTT, and monovalent salts (e.g., 100 mM KCl).

  • Causality Note: Establishing the pH and monovalent ionic strength first creates a stable dielectric environment that buffers against localized charge spikes.

Step 2: Controlled Addition of Divalent Cations

  • Add MgCl2​ to a final concentration of 0.2 mM to 5.0 mM. For instance, 2 typically use 0.2 mM MgCl2​ [2], while3 may use up to 5 mM[3].

  • Vortex immediately to ensure homogenous distribution.

Step 3: Introduction of Natural Nucleotides and RNA Template

  • Add the natural NTPs (ATP, CTP, GTP, UTP) and the RNA template.

  • Causality Note: Natural NTPs will partially coordinate the available Mg2+ , reducing the free metal ion concentration and lowering the precipitation risk when the analog is added.

Step 4: Terminal Addition of T-705RTP

  • Add the required concentration of T-705RTP (typically 0.1 µM to 100 µM for IC50 determinations) directly into the center of the 1X reaction mixture.

  • Pipette gently to mix. Do not vortex vigorously, as shear forces can induce nucleation if the solution is near its saturation point.

Step 5: Self-Validation Checkpoint (Spectrophotometric Clearance)

  • Before adding the RdRp enzyme, centrifuge the reaction tube at 10,000 x g for 2 minutes.

  • Carefully extract 2 µL from the very top of the meniscus and measure the absorbance at 260 nm using a microvolume spectrophotometer (e.g., NanoDrop).

  • Validation Logic: If micro-precipitation has occurred, the T-705RTP will pellet. A significant drop in the expected A260​ value compared to a metal-free control indicates that the compound has fallen out of solution. If the A260​ matches the theoretical yield, the system is validated, and you may proceed to add the RdRp enzyme to initiate the reaction.

References

  • Title: Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage - PMC Source: nih.gov URL: [Link]

  • Title: Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC Source: nih.gov URL: [Link]

  • Title: Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC Source: nih.gov URL: [Link]

Sources

Troubleshooting

Technical Support Center: T-705RTP Sodium Stock Solutions

Welcome to the Technical Support Portal for Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP) sodium salt . As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP) sodium salt . As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their viral RNA-dependent RNA polymerase (RdRp) inhibition assays. In almost all cases, the root cause traces back to the improper handling and storage of the T-705RTP stock solution.

Unlike its parent prodrug (Favipiravir/T-705), T-705RTP is a highly polar, polyanionic nucleotide analog. This guide bypasses generic advice to provide you with field-proven troubleshooting strategies, thermodynamic stability data, and self-validating protocols tailored specifically to the biochemical realities of nucleotide triphosphates.

The Biochemical Reality of T-705RTP

To understand how to handle T-705RTP, you must first understand its mechanism. Favipiravir is a prodrug that requires intracellular phosphoribosylation by host cellular kinases to become the active triphosphate metabolite, T-705RTP[1]. Once formed, T-705RTP competes with natural purines (ATP and GTP), leading to chain termination and lethal mutagenesis during viral replication[2].

G Favipiravir Favipiravir (T-705) Prodrug Enzymes Host Cellular Kinases (Phosphoribosylation) Favipiravir->Enzymes TRTP Favipiravir-RTP (T-705RTP) Active Triphosphate Enzymes->TRTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) TRTP->RdRp Competes with ATP/GTP Inhibition Chain Termination & Lethal Mutagenesis RdRp->Inhibition

Caption: Mechanism of Favipiravir activation to T-705RTP and subsequent RdRp inhibition.

Diagnostic Q&A: Troubleshooting Stability & Potency

Q: Why did my T-705RTP solution lose potency after multiple freeze-thaw cycles? A: (Causality) Nucleoside triphosphates like T-705RTP contain high-energy phosphoanhydride bonds that are thermodynamically unstable in aqueous environments. During a freeze-thaw cycle, the solution undergoes a "freeze-concentration effect." As water crystallizes into pure ice, the remaining liquid micro-pockets become hyper-concentrated with salts and protons, drastically altering the local pH. This localized shift catalyzes the spontaneous hydrolysis of the terminal γ and β phosphates, converting the active triphosphate (T-705RTP) into inactive diphosphate (RDP) or monophosphate (RMP) forms. This directly abolishes its ability to act as a competitive inhibitor of ATP/GTP[3]. Solution: Always pre-aliquot stock solutions into single-use volumes immediately after reconstitution. Never subject an aliquot to more than one freeze-thaw cycle.

Q: What is the optimal solvent for reconstituting T-705RTP sodium salt? A: (Causality) While the parent prodrug Favipiravir (T-705) is highly soluble in organic solvents like DMSO (up to 30 mg/mL)[1], the active T-705RTP sodium salt is highly polar due to its polyanionic triphosphate tail. For analytical LC-MS/MS workflows, reconstitute the powder in a mixture of methanol and 0.5% formic acid in water (95:5, v/v) to achieve a stable stock (e.g., 950 µM)[4]. The high organic content and low pH suppress nucleophilic attack on the phosphate groups. For in vitro enzymatic assays requiring physiological conditions, reconstitute in nuclease-free water or a mild buffer (pH 7.4), but strictly maintain the solution on ice and use it immediately[5].

Q: What is the expected shelf-life of T-705RTP stock solutions at -80°C? A: When properly aliquoted and snap-frozen, T-705RTP exhibits robust long-term stability at -80°C. Comprehensive stability experiments confirm that samples stored at -80°C remain viable for up to 10 months, retaining approximately 87% of their original concentration[6]. However, for highly sensitive kinetic RdRp assays, we recommend a maximum storage duration of 6 months to guarantee >95% intact triphosphate.

Quantitative Reference Matrix

To assist in your experimental planning, below is a synthesized data matrix regarding the stability of T-705RTP under various laboratory conditions.

ParameterConditionExpected Stability / OutcomeMechanistic Rationale
Long-term Storage -80°C (Aliquoted)Up to 10 months (~87% recovery)[6]Deep freezing completely halts the kinetic hydrolysis of phosphoanhydride bonds.
Short-term Storage 4°C (Autosampler)24 to 72 hours[6]Reduced thermal energy slows degradation; suitable for active, overnight LC-MS/MS runs.
Freeze-Thaw Cycles -80°C to Room TempSignificant degradation after >1 cycleFreeze-concentration effect alters local pH, accelerating rapid phosphate cleavage.
Reconstitution Solvent MeOH:0.5% Formic Acid (95:5)Highly stable stock (e.g., 950 µM)[4]Organic/acidic matrix suppresses nucleophilic attack on the triphosphate moiety.

Validated Operating Procedures (SOPs)

Protocol: Reconstitution and Aliquoting of T-705RTP Sodium Stock Solution

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. It incorporates a baseline analytical check to ensure the triphosphate moiety is intact before committing the batch to long-term storage, ensuring absolute confidence in your downstream assays.

Workflow Powder T-705RTP Sodium Lyophilized Powder Solvent Reconstitute in MeOH:Water or Buffer Powder->Solvent Aliquot Aliquot into Single-Use Vials Solvent->Aliquot Freeze Snap Freeze (Liquid N2 / Dry Ice) Aliquot->Freeze Store Store at -80°C (Stable up to 10 months) Freeze->Store

Caption: Step-by-step workflow for the preparation and -80°C storage of T-705RTP stock solutions.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized T-705RTP sodium salt vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation; moisture initiates premature hydrolysis of the powder.

  • Reconstitution: Add the appropriate volume of Methanol:0.5% Formic Acid (95:5, v/v) to achieve your target concentration (e.g., 950 µM)[4]. Pipette gently to dissolve. Do not vortex vigorously, as sheer stress and aeration can promote degradation.

  • Self-Validation Check (Baseline): Withdraw a 10 µL aliquot and dilute it in your mobile phase. Run a rapid LC-MS/MS scan monitoring the specific MRM transitions for T-705RTP. Record the peak area. This serves as your 100% integrity baseline.

  • Aliquoting: Immediately dispense the remaining stock into pre-chilled, nuclease-free microcentrifuge tubes in single-use volumes (e.g., 20 µL to 50 µL).

  • Snap-Freezing: Submerge the tightly sealed tubes in liquid nitrogen or a dry ice/ethanol bath for 60 seconds. Causality: Rapid freezing prevents the formation of large ice crystals and minimizes the duration the compound spends in the concentrated, unfrozen liquid phase where hydrolysis peaks.

  • Storage: Transfer immediately to a -80°C freezer.

  • Self-Validation Check (Post-Thaw): After 24 hours, thaw one aliquot strictly on ice and repeat the LC-MS/MS scan. A peak area within 5% of the baseline validates that your snap-freezing and storage protocol successfully preserved the compound's structural integrity.

References

  • Title: A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells Source: ScienceOpen / Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma Source: PMC / National Institutes of Health URL: [Link]

  • Title: Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase Source: ResearchGate URL: [Link]

  • Title: Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs Source: MDPI URL: [Link]

Sources

Optimization

T-705-RTP Assay Technical Support Center: A Guide to Mitigating Variability Due to Buffer pH

Welcome to the technical support center for the T-705-RTP (Favipiravir-RTP) assay. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their quantification o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the T-705-RTP (Favipiravir-RTP) assay. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their quantification of T-705-RTP, the active triphosphate metabolite of the antiviral drug Favipiravir (T-705). As a Senior Application Scientist, I have observed that a significant source of assay variability and poor reproducibility stems from a frequently overlooked parameter: buffer pH.

This document provides in-depth, evidence-based troubleshooting guides and answers to frequently asked questions (FAQs). It moves beyond simple procedural steps to explain the underlying chemical principles, ensuring that your experimental choices are deliberate, effective, and scientifically sound. Our goal is to empower you to develop robust, self-validating T-705-RTP assays.

Understanding the Core Problem: The pH-Sensitive Nature of T-705-RTP

T-705-RTP is a nucleoside analog triphosphate.[1][2][3][4][5] Its structure contains multiple ionizable groups, most notably the triphosphate chain and the pyrazine ring system. The overall charge of the molecule is therefore highly dependent on the pH of its environment. This charge dictates its stability, its interaction with solid-phase extraction (SPE) media, and its chromatographic behavior. Inadequate control of pH at any stage—from cell lysis to final LC-MS/MS analysis—can lead to inconsistent results.

The parent compound, Favipiravir, is known to be most stable at a slightly acidic pH of 5.0, with increased degradation under more acidic or alkaline conditions.[6] While specific stability data for T-705-RTP across a wide pH range is limited, its structural similarity and the inherent lability of triphosphate bonds suggest that careful pH management is critical.

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} enddot Caption: Logical relationship of T-705-RTP ionization and pH.

Frequently Asked Questions (FAQs)

Q1: Why is my T-705-RTP recovery highly variable during weak anion exchange (WAX) solid-phase extraction?

Answer: This is the most common issue tied to buffer pH. Weak anion exchange (WAX) SPE relies on electrostatic interactions. The stationary phase has a positive charge, designed to retain negatively charged molecules like T-705-RTP. The efficiency of this retention and the subsequent elution is entirely dependent on the charge of the analyte, which is controlled by pH.

  • The Science: At a neutral or slightly acidic pH (e.g., 5.5-7.5), the triphosphate moiety of T-705-RTP is deprotonated and carries a significant negative charge, allowing for strong binding to the WAX sorbent. If your loading buffer pH is too low (e.g., < 4), the phosphate groups may become partially protonated, reducing the molecule's negative charge and leading to poor retention ("breakthrough"). Conversely, if your elution buffer is not basic enough, you will fail to neutralize the charge interaction effectively, resulting in incomplete recovery.

  • Troubleshooting Steps:

    • Verify Loading/Wash Buffer pH: Ensure your sample lysate and wash buffers are at a pH where T-705-RTP is sufficiently charged for retention. A pH between 5.5 and 7.5 is a good starting point.

    • Optimize Elution Buffer pH: Elution is typically achieved by increasing the pH to deprotonate the WAX sorbent or by increasing the ionic strength to out-compete the analyte. A published method for T-705-RTP successfully uses a pH gradient for elution, moving from pH 5.5 to a more basic pH of 10.5 to ensure complete release from the column.[7]

    • Check Buffer Capacity: Ensure your chosen buffer has sufficient buffering capacity to control the pH of the sample as it is loaded onto the cartridge.

Q2: My T-705-RTP chromatographic peak is broad, split, or shows significant tailing. How can buffer pH cause this?

Answer: Poor peak shape is often a direct result of the analyte existing in multiple ionic states during separation or having secondary interactions with the column stationary phase.

  • The Science: For reversed-phase chromatography, the pH of the mobile phase dictates the charge state of T-705-RTP. If the mobile phase pH is close to a pKa value of the analyte, a mixed population of ionized and non-ionized (or differently ionized) species will exist. Each of these can interact differently with the stationary phase, leading to peak broadening or splitting. For anion exchange chromatography, pH control is even more critical, as it governs the primary retention mechanism.[8][9][10][11]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: For reversed-phase methods, adjust the mobile phase pH to be at least 1.5-2 units away from any known pKa of the analyte. For T-705-RTP, this means either a very acidic mobile phase (e.g., pH < 2.5 with formic acid) to suppress phosphate ionization or a well-controlled neutral to basic pH using a suitable buffer like ammonium acetate or ammonium bicarbonate.[12][13]

    • Use a Buffer: Relying on water and organic solvent alone provides no pH control. Always use a buffer in your aqueous mobile phase (e.g., 10 mM ammonium acetate) to maintain a stable pH throughout the gradient.

    • Column Choice: If peak shape issues persist, consider whether your column is appropriate. For a highly polar and charged molecule like T-705-RTP, ion-pair reversed-phase or HILIC chromatography might provide better results, but both are still highly dependent on precise pH control.[14]

Q3: I'm seeing a progressive loss of signal intensity over a long analytical run. Could this be related to pH-dependent analyte stability?

Answer: Yes, this is a strong possibility. Analyte degradation in the autosampler or during sample processing can lead to a time-dependent decrease in signal.

  • The Science: The parent drug, Favipiravir, shows maximum stability at pH 5.0.[6] While T-705-RTP has been shown to be stable for at least an hour at pH 7.5 in a Tris buffer for enzymatic assays, its long-term stability in various extraction and reconstitution buffers is often not characterized.[15] If your final extract is reconstituted in a buffer that is too acidic or too basic, the triphosphate chain can be susceptible to hydrolysis, leading to the formation of T-705-RDP or -RMP, which will not be detected at the mass transition for the triphosphate.

  • Troubleshooting Steps:

    • Conduct Stability Tests: Assess the stability of T-705-RTP in your final reconstitution solvent. Spike a known concentration into the buffer, and analyze it at time zero and then at several time points over the expected duration of your analytical run (e.g., 4, 8, 12, 24 hours) while keeping it at the autosampler temperature.

    • Neutralize Final Eluate: If your SPE elution buffer is highly basic (e.g., pH > 10), consider neutralizing the eluate with a small amount of acid before evaporation and reconstitution.

    • Optimize Reconstitution Buffer: Reconstitute your final, dried extract in a buffer that balances analyte stability with chromatographic compatibility. A mobile phase-matched buffer at a slightly acidic to neutral pH is often a good compromise.

Troubleshooting Guide: A Systematic Approach

Use this guide to systematically diagnose and resolve pH-related issues in your T-705-RTP assay workflow.

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} enddot Caption: Troubleshooting workflow for pH-related issues.

Data Summary Table: Recommended pH Ranges
Assay StepParameterRecommended pH RangeRationale & Key Considerations
Sample Lysis Lysis Buffer pH7.0 - 8.0Balances cell lysis efficiency with initial analyte stability. Avoid strongly acidic or basic conditions.
SPE (WAX) Load/Wash Buffer pH5.5 - 7.5Ensures T-705-RTP is negatively charged for optimal binding to the WAX sorbent.[7][16]
SPE (WAX) Elution Buffer pH> 9.0 (e.g., pH 10.5)A basic pH deprotonates the sorbent and/or ensures the analyte is maximally charged, facilitating elution. High salt can also be used.[7][8][9]
LC-MS/MS Mobile Phase A (Aqueous)< 3.0 or 5.0 - 9.0Must be buffered and set well away from analyte pKa's to ensure a single ionic species for good peak shape.[6][12][17]
Sample Storage Reconstitution Buffer pH5.0 - 7.0Based on stability data for the parent drug, a slightly acidic to neutral pH is recommended to minimize hydrolysis.[6]

Experimental Protocol: pH Optimization for WAX SPE Recovery

This protocol provides a framework for systematically determining the optimal pH for your wash and elution steps during weak anion exchange solid-phase extraction of T-705-RTP.

Objective: To identify the wash buffer pH that provides maximum retention and the elution buffer pH that provides maximum recovery of T-705-RTP.

Materials:

  • T-705-RTP analytical standard

  • Blank matrix (e.g., lysate from untreated cells)

  • WAX SPE cartridges

  • A series of wash buffers (e.g., 25 mM Ammonium Acetate) adjusted to pH 4.0, 5.0, 6.0, 7.0

  • A series of elution buffers (e.g., 5% Ammonium Hydroxide in Methanol/Water) adjusted to pH 9.0, 10.0, 11.0

  • LC-MS/MS system configured for T-705-RTP analysis

Methodology:

  • Prepare Spiked Samples: Spike a known, high concentration of T-705-RTP standard into the blank matrix. Aliquot this mixture for each condition to be tested.

  • Condition and Equilibrate: Condition and equilibrate WAX cartridges according to the manufacturer's instructions. The final equilibration step should use your standard loading buffer (e.g., pH 7.0).

  • Part 1: Wash Buffer Optimization

    • Load the spiked sample onto separate cartridges.

    • For each cartridge, wash with one of the prepared wash buffers (pH 4.0, 5.0, 6.0, 7.0). Collect the flow-through and the wash fraction.

    • Elute all cartridges with a strong, standardized elution buffer (e.g., pH 11.0).

    • Analyze the collected flow-through/wash fractions and the eluate for T-705-RTP. The optimal wash pH will show the lowest amount of T-705-RTP in the wash fraction and the highest amount in the eluate.

  • Part 2: Elution Buffer Optimization

    • Load the spiked sample onto separate cartridges.

    • Wash all cartridges with the optimal wash buffer identified in Part 1.

    • Elute each cartridge with one of the prepared elution buffers (pH 9.0, 10.0, 11.0).

    • Analyze the eluates. The optimal elution pH will yield the highest concentration of T-705-RTP.

  • Data Analysis: Plot the recovery of T-705-RTP against the buffer pH for both the wash and elution steps to visualize the optimal conditions.

By adhering to the principles of chemical logic outlined in this guide and systematically validating critical parameters like buffer pH, you can develop a T-705-RTP assay that is robust, reproducible, and trustworthy, in line with the principles of analytical procedure development set forth by ICH Q14.[18]

References

  • A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities. PMC. Available at: [Link]

  • Solutions for Oligonucleotide Analysis and Purification. YMC.eu. Available at: [Link]

  • Protonation, Tautomerism, and Base Pairing of the Antiviral Favipiravir (T-705). ChemRxiv. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Available at: [Link]

  • Bioanalytical LC-MS Method Development and Validation of Favipiravir. South Eastern European Journal of Public Health (SEEJPH). Available at: [Link]

  • Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry. Frontiers. Available at: [Link]

  • Favipiravir. PubChem. Available at: [Link]

  • Quantitative LC-MS Analysis and Pharmacokinetic Evaluation of Favipiravir and its Metabolites. University of Liverpool Repository. Available at: [Link]

  • Structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase by favipiravir-RTP. bioRxiv. Available at: [Link]

  • A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling. PMC. Available at: [Link]

  • Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling. BioProcess International. Available at: [Link]

  • Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product. Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Favipiravir as RNA Polymerase Dependent (Rdrp) in COVID-19. CORE. Available at: [Link]

  • Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC.eu. Available at: [Link]

  • Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. PNAS. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]

  • Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. PMC. Available at: [Link]

  • Favipiravir riboside triphosphate. PubChem. Available at: [Link]

  • A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. ResearchGate. Available at: [Link]

  • A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. PubMed. Available at: [Link]

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor. PMC. Available at: [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. LCGC International. Available at: [Link]

  • The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLOS. Available at: [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. J-Stage. Available at: [Link]

  • Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers. Available at: [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry. Shimadzu. Available at: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available at: [Link]

Sources

Troubleshooting

T-705RTP Sodium Salt Purity Verification: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for T-705RTP (Favipiravir ribofuranosyl-5'-triphosphate) sodium salt . T-705RTP is the active, phosphoribosylated metabolite of the broad-spectrum antiviral Favipiravir.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for T-705RTP (Favipiravir ribofuranosyl-5'-triphosphate) sodium salt . T-705RTP is the active, phosphoribosylated metabolite of the broad-spectrum antiviral Favipiravir. In biochemical assays—specifically RNA-dependent RNA polymerase (RdRp) inhibition assays—the absolute purity of this reagent is paramount. Impurities such as unphosphorylated Favipiravir, monophosphates (RMP), or diphosphates (RDP) can drastically skew IC50​ calculations because these precursors compete for binding without inducing the necessary chain termination[1].

This guide provides authoritative troubleshooting protocols and self-validating analytical workflows to ensure the structural integrity and purity of your T-705RTP reagent.

MOA Fav Favipiravir (Prodrug) Kinases Host Kinases (Phosphorylation) Fav->Kinases Intracellular Uptake RTP T-705RTP (Active Form) Kinases->RTP + Ribose & 3x PO4 RdRp Viral RdRp (Target Enzyme) RTP->RdRp Competitive Binding Term Chain Termination RdRp->Term Inhibition

Intracellular conversion of Favipiravir to T-705RTP and subsequent RdRp inhibition pathway.

Section 1: Chromatographic Resolution & MS Quantification

Q1: Why does standard RP-HPLC fail to retain my T-705RTP reagent, resulting in co-elution with the solvent front?

Causality: T-705RTP is extremely hydrophilic. The addition of the polar ribose ring and the polyanionic triphosphate tail to the pyrazinecarboxamide base makes it impossible to retain on a standard C18 stationary phase, which relies solely on hydrophobic interactions. Solution: You must shift the retention mechanism from hydrophobic to electrostatic. Utilizing Weak Anion Exchange (WAX) chromatography or Strong Anion Exchange (SAX) is required[2]. For LC-MS/MS compatibility, WAX is strictly preferred because it permits the use of volatile buffers (e.g., ammonium acetate), preventing ion suppression in the mass spectrometer[3].

Self-Validating Methodology: WAX-LC-MS/MS for Nucleotide Separation
  • Column Selection: Equip the LC system with a WAX column (e.g., 50 x 2.1 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade Water (pH 6.0).

    • Buffer B: 1 mM Ammonium Acetate in 80% Acetonitrile (pH adjusted to 10.5 with Ammonium Hydroxide).

  • System Suitability (Validation Step): Inject a resolution mixture containing Favipiravir, T-705RMP, T-705RDP, and T-705RTP.

    • Validation Criteria: Baseline resolution ( Rs​>1.5 ) must be achieved between RDP and RTP. If they co-elute, the system fails validation, as downstream mass spectrometry will not be able to differentiate them accurately.

  • Sample Injection: Reconstitute the T-705RTP sodium salt in Buffer A to a concentration of 1 µg/mL. Inject 5 µL.

  • Gradient Elution: Run a gradient from 100% B to 0% B over 10 minutes to elute the highly charged triphosphate last.

Q2: How do I distinguish between T-705RTP and its degradation products (RDP, RMP) during mass spectrometry without in-source fragmentation artifacts?

Causality: Electrospray ionization (ESI) can be harsh enough to cleave the delicate phosphoanhydride bonds of the triphosphate before the molecule reaches the mass analyzer. Consequently, T-705RTP will produce a fragment that has the exact same mass as T-705RDP, creating a "ghost" impurity peak. Solution: Rely on the chromatographic separation established in Q1, and use specific Multiple Reaction Monitoring (MRM) transitions in negative ion mode to quantify the distinct peaks as they elute at different retention times.

Table 1: Quantitative MRM Parameters for T-705 Metabolites

AnalytePrecursor Ion [M-H]- (m/z)Product Ion (m/z)Expected RT (min)Collision Energy (eV)
Favipiravir 156.0113.01.215
T-705RMP 368.078.9 ( PO3−​ )3.525
T-705RDP 448.0158.9 ( P2​O6−​ )5.830
T-705RTP 528.0158.9 ( P2​O6−​ )8.435

(Note: Exact Retention Times (RT) will vary based on specific column dimensions and dead volume).

Section 2: Structural Integrity & Stoichiometry

Q3: LC-MS confirms the mass of the organic anion, but how do I confirm the integrity of the triphosphate chain and verify the sodium salt form?

Causality: Mass spectrometry is blind to the exact salt stoichiometry (e.g., mono-, di-, or tri-sodium salt) and cannot easily quantify inorganic phosphate ( Pi​ ) or pyrophosphate ( PPi​ ) impurities that may have co-precipitated during the chemical synthesis of the reagent. Solution: Perform Multinuclear Magnetic Resonance Spectroscopy ( 31 P-NMR and 19 F-NMR). 31 P-NMR directly visualizes the connectivity of the phosphorus atoms, ensuring the triphosphate chain is intact and not a mixture of diphosphate and free phosphate.

Self-Validating Methodology: Multinuclear NMR Analysis
  • Sample Preparation: Dissolve 5 mg of T-705RTP sodium salt in 600 µL of D2​O containing 10 mM EDTA.

    • Causality for EDTA: EDTA chelates trace divalent cations (like Mg2+ or Ca2+ ) which would otherwise cause severe line broadening and distortion of the delicate phosphate NMR signals.

  • 19 F-NMR Acquisition: Acquire spectra at 376 MHz. Favipiravir contains a single fluorine atom on the pyrazine ring.

    • Validation Criteria: A single, sharp singlet indicates pyrazine base purity. Additional peaks indicate degradation of the core ring.

  • 31 P-NMR Acquisition: Acquire spectra at 162 MHz with proton decoupling.

  • Spectral Interpretation:

    • γ -phosphate: Doublet at ~ -5 to -7 ppm.

    • α -phosphate: Doublet at ~ -10 to -11 ppm.

    • β -phosphate: Triplet at ~ -21 to -23 ppm.

    • Validation Criteria: The integration ratio must be exactly 1:1:1. Any singlet appearing near 0 ppm represents a free inorganic phosphate impurity and grounds for reagent rejection.

Workflow cluster_0 Chromatographic & Mass Analysis cluster_1 Structural & Salt Analysis Sample T-705RTP Sodium Salt Reagent WAX WAX LC-MS/MS (Separates RTP, RDP, RMP) Sample->WAX NMR31 31P-NMR (Triphosphate Integrity) Sample->NMR31 NMR19 19F-NMR (Fluorine Confirmation) Sample->NMR19 MRM MRM Quantification (Detects specific m/z) WAX->MRM Release Certificate of Analysis (Purity >98%) MRM->Release NMR31->Release NMR19->Release

Orthogonal analytical workflow for verifying the purity of T-705RTP sodium salt.

Section 3: Reagent Handling & Stability

Q4: What are the critical handling parameters to prevent spontaneous dephosphorylation of the sodium salt during my assays?

Causality: The phosphoanhydride bonds in T-705RTP are thermodynamically unstable. They are highly prone to spontaneous hydrolysis, especially in acidic environments or when subjected to the physical stress of repeated freeze-thaw cycles. Solution:

  • Reconstitution: Always reconstitute the lyophilized sodium salt in a nuclease-free, slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 7.5 - 8.0). Avoid using unbuffered water, which rapidly absorbs atmospheric CO2​ , becoming acidic and accelerating hydrolysis.

  • Storage: Aliquot the reconstituted solution immediately into single-use vials to completely eliminate freeze-thaw degradation. Store strictly at -80°C.

  • In-Assay Validation: When running extended RdRp inhibition assays, include a "time-zero" and "time-end" LC-MS check of the assay buffer to ensure the T-705RTP did not degrade into T-705RDP during the incubation period.

References

  • A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. ResearchGate. Available at:[Link]

  • T-705 (favipiravir) activity against lethal H5N1 influenza A viruses. ResearchGate. Available at:[Link]

  • Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma. PMC - National Institutes of Health. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of T-705-RTP and Ribavirin-TP: Unraveling the Potency of Viral RNA Polymerase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiviral therapeutics, the inhibition of viral RNA-dependent RNA polymerase (RdRp) remains a cornerstone of drug design. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, the inhibition of viral RNA-dependent RNA polymerase (RdRp) remains a cornerstone of drug design. This guide provides an in-depth, objective comparison of the inhibitory potency of two prominent antiviral nucleoside triphosphates: T-705-RTP (the active form of Favipiravir) and Ribavirin-TP. By examining their distinct mechanisms of action and supporting experimental data, we aim to equip researchers with a comprehensive understanding of their comparative efficacy at the enzymatic level.

Introduction: Two Nucleoside Analogs, Two Distinct Strategies

Both T-705 (Favipiravir) and Ribavirin are prodrugs that, once inside a host cell, are converted into their active triphosphate forms, T-705-RTP and Ribavirin-TP, respectively.[1] These molecules are structurally analogous to purine nucleotides and are recognized by viral RdRp. However, their subsequent effects on the polymerase and viral replication diverge significantly.

T-705-RTP acts as a potent and selective inhibitor of viral RdRp.[2] It is recognized by the polymerase as a purine nucleotide and is incorporated into the nascent viral RNA strand.[3] This incorporation can lead to chain termination, effectively halting viral replication.[4] Furthermore, T-705-RTP can also induce lethal mutagenesis, introducing errors into the viral genome that render the resulting virions non-viable.[5]

Comparative Inhibition Potency: A Quantitative Look

The disparity in the direct inhibitory action on viral RdRp between T-705-RTP and Ribavirin-TP is starkly illustrated by their 50% inhibitory concentrations (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates greater potency.

CompoundVirusTarget EnzymeIC50 (µM)Reference(s)
T-705-RTP Influenza VirusRNA-dependent RNA Polymerase (RdRp)0.341[10]
Human NorovirusRNA-dependent RNA Polymerase (RdRp)2.7[11]
Hepatitis E VirusRNA-dependent RNA Polymerase (RdRp)10.2 ± 4.9[12]
Ribavirin-TP Influenza VirusRNA-dependent RNA Polymerase (RdRp)216[1]
Human NorovirusRNA-dependent RNA Polymerase (RdRp)58[11]
Hepatitis E VirusRNA-dependent RNA Polymerase (RdRp)3.5 ± 1.6[12]
SARS-CoV-2RNA-dependent RNA Polymerase (RdRp)>70[13]

As the data clearly indicates, T-705-RTP is a significantly more potent direct inhibitor of influenza virus RdRp than Ribavirin-TP, with an IC50 value that is several orders of magnitude lower. While the potency of Ribavirin-TP as a direct RdRp inhibitor is more pronounced against Hepatitis E Virus, it remains a weak inhibitor of influenza and SARS-CoV-2 RdRp.

Mechanism of Action at the Polymerase Level

The differential inhibitory activities of T-705-RTP and Ribavirin-TP can be attributed to their distinct interactions with the viral RdRp.

cluster_T705 T-705-RTP Mechanism cluster_Ribavirin Ribavirin-TP Mechanism T705 T-705-RTP RdRp_T705 Viral RdRp T705->RdRp_T705 Potent Binding & Competitive Inhibition incorporation_T705 Incorporation into nascent RNA RdRp_T705->incorporation_T705 termination Chain Termination incorporation_T705->termination mutagenesis_T705 Lethal Mutagenesis incorporation_T705->mutagenesis_T705 Ribavirin Ribavirin-TP RdRp_Ribavirin Viral RdRp Ribavirin->RdRp_Ribavirin Weak Binding & Poor Inhibition IMPDH Host IMPDH Ribavirin->IMPDH Primary Target: Inhibition incorporation_Ribavirin Incorporation into nascent RNA RdRp_Ribavirin->incorporation_Ribavirin mutagenesis_Ribavirin Lethal Mutagenesis incorporation_Ribavirin->mutagenesis_Ribavirin GTP GTP Pool IMPDH->GTP Depletion

Figure 1: Comparative Mechanisms of Action of T-705-RTP and Ribavirin-TP.

T-705-RTP is efficiently recognized and incorporated by the viral polymerase, leading to a direct and potent antiviral effect through chain termination and/or lethal mutagenesis.[3][5] In contrast, Ribavirin-TP is a poor substrate for many viral RdRps, resulting in weak direct inhibition.[7] Its primary antiviral activity stems from the indirect mechanism of GTP depletion via IMPDH inhibition.[8]

Experimental Protocol: In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

The determination of IC50 values for RdRp inhibitors is typically performed using an in vitro enzymatic assay. The following is a generalized protocol that can be adapted for specific viral polymerases. This protocol is based on the principles of fluorescence-based assays that measure the synthesis of double-stranded RNA (dsRNA).[14][15]

start Start step1 Prepare Assay Plate: Add serially diluted inhibitor (T-705-RTP or Ribavirin-TP) and DMSO controls to a 96-well plate. start->step1 step2 Prepare Reaction Mix: Combine reaction buffer, DTT, MgCl2, KCl, RNase inhibitor, and purified viral RdRp enzyme. step1->step2 step3 Add Reaction Mix to Plate: Dispense the reaction mix into each well of the assay plate. step2->step3 step4 Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme. step3->step4 step5 Initiate Reaction: Add a mix of RNA template/primer and NTPs to each well. step4->step5 step6 Incubation: Incubate the plate at the optimal temperature for the enzyme to allow RNA synthesis. step5->step6 step7 Terminate Reaction: Add EDTA to stop the reaction. step6->step7 step8 Quantify dsRNA: Add a dsRNA-specific fluorescent dye (e.g., PicoGreen) to each well. step7->step8 step9 Measure Fluorescence: Read the fluorescence intensity using a plate reader. step8->step9 end Analyze Data: Calculate IC50 values. step9->end

Sources

Comparative

Comprehensive Comparison Guide: T-705RTP (Favipiravir-RTP) IC50 Across Viral Strains

Introduction to T-705RTP and Its Mechanism of Action Favipiravir (T-705) is a broad-spectrum antiviral prodrug that has demonstrated efficacy against a variety of RNA viruses. To exert its antiviral effect, the prodrug m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to T-705RTP and Its Mechanism of Action

Favipiravir (T-705) is a broad-spectrum antiviral prodrug that has demonstrated efficacy against a variety of RNA viruses. To exert its antiviral effect, the prodrug must cross the host cell membrane and undergo intracellular phosphoribosylation by host kinases to form its active metabolite, favipiravir-ribofuranosyl-5′-triphosphate (T-705RTP) [1].

As a purine nucleotide analogue, T-705RTP is mistakenly recognized by the viral RNA-dependent RNA polymerase (RdRp) as a natural substrate (primarily competing with GTP and ATP)[2]. Once incorporated into the nascent viral RNA strand, it induces a combination of delayed chain termination and lethal mutagenesis (error catastrophe), effectively halting viral replication[1].

G A Favipiravir (Prodrug) B Host Cellular Kinases (Phosphoribosylation) A->B Cell Entry C T-705RTP (Active Triphosphate) B->C Activation D Viral RdRp (Target Enzyme) C->D Competitive Inhibition (vs GTP/ATP) E Chain Termination & Lethal Mutagenesis D->E RNA Synthesis Arrest

Metabolic activation of Favipiravir to T-705RTP and its mechanism of viral RdRp inhibition.

Comparative Analysis of T-705RTP IC50 Values

The half-maximal inhibitory concentration (IC50) of T-705RTP varies significantly depending on the viral strain. This variance is primarily driven by the structural differences in the RdRp active sites and their respective discrimination efficiencies (how well the enzyme distinguishes between natural purines and the T-705RTP analogue).

Below is a standardized comparison of T-705RTP IC50 values across key viral polymerases, alongside human host polymerases to demonstrate the drug's selectivity index.

Table 1: Biochemical IC50 of T-705RTP Across Polymerases
Viral Strain / EnzymeTarget Polymerase ComplexT-705RTP IC50 (μM)Primary Natural CompetitorReference
Influenza A Virus PA / PB1 / PB20.341GTP / ATP[2]
Human Norovirus (HNV) NS7 (RdRp)2.7GTP / ATP[3]
SARS-CoV-2 nsp12 / nsp7 / nsp8~10.0GTP / ATP[4]
Human Host Cells DNA Polymerase α, β, γ> 1,000dNTPs[2]

Scientific Insight: Influenza A virus RdRp exhibits remarkably poor discrimination against T-705RTP, leading to a highly potent IC50 in the nanomolar/low-micromolar range[5]. In contrast, the SARS-CoV-2 nsp12 complex has a more restrictive active site, resulting in a higher IC50 (~10 μM)[4]. The lack of inhibition against human DNA polymerases (>1,000 μM) confirms the drug's high selectivity and favorable in vitro safety profile[2].

Experimental Methodology: In Vitro RdRp Enzymatic Assay

To ensure trustworthiness and reproducibility when comparing IC50 values, the biochemical assays must be strictly controlled. Because T-705RTP is a competitive inhibitor, the apparent IC50 is mathematically tethered to the concentration of the competing natural nucleotide (via the Cheng-Prusoff relationship).

The following self-validating protocol details the standard gel-based autoradiography assay used to determine the IC50 of T-705RTP.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Assembly of the Holoenzyme Complex

  • Action: Purify and co-incubate the recombinant viral polymerase subunits (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2, or PA/PB1/PB2 for Influenza) in a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 2 mM DTT, and 5 mM Mg2+ or Mn2+ .

  • Causality: Viral RdRps are rarely active as isolated monomers. Accessory proteins act as critical processivity factors. Without them, the enzyme exhibits abortive initiation, which artificially skews the IC50 higher because the baseline elongation rate is fundamentally compromised.

Step 2: Primer and Template Annealing

  • Action: Anneal a synthetic viral RNA template with a specific primer. For Influenza assays, a dinucleotide ApG primer is strictly utilized[5].

  • Causality: Influenza RdRp naturally utilizes a "cap-snatching" mechanism to initiate transcription. By supplying a synthetic ApG dinucleotide, researchers bypass the endonuclease cleavage step entirely. This isolates the elongation phase of RNA synthesis, ensuring that the calculated IC50 strictly reflects the competitive inhibition of nucleotide incorporation by T-705RTP, rather than off-target interference with the endonuclease domain.

Step 3: Competitive Nucleotide Incorporation

  • Action: Add natural NTPs, including [α-32P]GTP as a radioactive tracer. Maintain the competing natural nucleotide (GTP) at a concentration close to its Michaelis constant ( Km​ ). Titrate T-705RTP across a logarithmic concentration gradient (e.g., 0.01 μM to 100 μM).

  • Causality: As a competitive inhibitor, if the natural substrate concentration far exceeds its Km​ , the apparent IC50 of T-705RTP will be artificially inflated. Standardizing [GTP] near its Km​ ensures that the resulting IC50 values represent the true affinity ( Ki​ ) of the analogue for the polymerase active site across different viral strains.

Step 4: Reaction Quenching and Resolution

  • Action: Incubate at 30°C for 30–60 minutes, then quench the reaction by adding an equal volume of stop buffer containing 50 mM EDTA and 90% formamide. Resolve the RNA products on a 20% denaturing urea-polyacrylamide gel (PAGE).

  • Causality: EDTA acts as a potent chelator, stripping the catalytic Mg2+ ions from the RdRp active site and instantly halting polymerase activity. The formamide and urea denature any RNA secondary structures, allowing for precise, length-dependent separation of chain-terminated transcripts versus full-length viral RNA.

Step 5: Quantification

  • Action: Expose the gel to a phosphor screen and quantify the band intensities using autoradiography. Calculate the IC50 using a four-parameter non-linear regression model.

Workflow Step1 1. RdRp Complex Preparation Purify recombinant viral RdRp (e.g., PA/PB1/PB2) Step2 2. Template Annealing Anneal RNA template with ApG primer Step1->Step2 Step3 3. Enzymatic Reaction Add NTPs, [α-32P]GTP, and varying[T-705RTP] Step2->Step3 Step4 4. Product Separation Resolve RNA products via denaturing PAGE Step3->Step4 Quench with EDTA Step5 5. IC50 Quantification Autoradiography and dose-response curve fitting Step4->Step5

Step-by-step in vitro biochemical workflow for determining T-705RTP IC50 against viral RdRp.

Field Insights for Drug Development Professionals

When evaluating T-705RTP as a therapeutic candidate or a benchmark control in drug discovery, scientists must account for the distinct biochemical thresholds of different viruses:

  • Influenza Optimization: Because T-705RTP is highly efficient at targeting the Influenza RdRp (IC50 = 0.341 μM)[2], standard clinical dosing of Favipiravir easily achieves therapeutic intracellular triphosphate concentrations.

  • Challenges with Coronaviruses: The ~10 μM IC50 required to inhibit SARS-CoV-2 RdRp[4] indicates that Favipiravir is a much weaker inhibitor for this specific virus compared to alternatives like Remdesivir-triphosphate (which boasts an IC50 in the nanomolar range). Achieving a 10 μM intracellular concentration of T-705RTP in human lung tissue requires aggressive dosing regimens, which limits its clinical efficacy window for COVID-19 compared to its primary indication for Influenza.

References

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC - NIH. National Institutes of Health. Available at:[Link]

  • The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLOS One. Available at:[Link]

  • Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. ACS Omega. Available at:[Link]

  • Derivatization and combination therapy of current COVID-19 therapeutic agents: a review of mechanistic pathways, adverse effects, and binding sites. PMC - NIH. Available at:[Link]

Sources

Validation

Table 1: Comparative Kinetic Parameters of T-705RTP vs. Natural Nucleotides

Title: Kinetic Dynamics and Mechanistic Profiling: T-705RTP Substrate Efficiency vs. Natural Nucleotides in Viral RdRp 1.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Kinetic Dynamics and Mechanistic Profiling: T-705RTP Substrate Efficiency vs. Natural Nucleotides in Viral RdRp

1. Introduction Favipiravir (T-705) has emerged as a critical broad-spectrum antiviral agent, primarily targeting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. As a prodrug, it undergoes intracellular phosphoribosylation to form its active metabolite, T-705-4-ribofuranosyl-5'-triphosphate (T-705RTP)[1]. For researchers and drug developers, understanding the precise kinetic interplay between T-705RTP and natural nucleoside triphosphates (NTPs) is paramount. This guide provides an objective, data-driven comparison of T-705RTP substrate efficiency against natural purines (ATP and GTP), detailing the structural mechanisms and experimental workflows used to validate these kinetics.

2. Metabolic Activation and Mechanism of Action T-705 relies on host cellular machinery for activation. The enzyme hypoxanthine guanine phosphoribosyltransferase (HGPRT) converts it to a monophosphate, which cellular kinases subsequently phosphorylate into T-705RTP[1]. Once in the active form, T-705RTP functions as an ambiguous purine nucleotide analog, competitively inhibiting the incorporation of natural ATP and GTP into the nascent viral RNA strand[1].

G T705 Favipiravir (T-705) HGPRT HGPRT Phosphoribosylation T705->HGPRT T705RMP T-705-RMP HGPRT->T705RMP Kinases Cellular Kinases T705RMP->Kinases T705RTP T-705-RTP (Active Form) Kinases->T705RTP RdRp Viral RdRp T705RTP->RdRp Competes with ATP & GTP LethalMut Lethal Mutagenesis / Chain Termination RdRp->LethalMut

Caption: Metabolic activation of Favipiravir (T-705) into T-705RTP and its mechanism of action.

3. Kinetic Profiling: Substrate Efficiency vs. Natural Nucleotides To evaluate the efficacy of T-705RTP, we must analyze its incorporation kinetics relative to natural substrates. Enzyme kinetic analyses using Lineweaver-Burk plots confirm that T-705RTP acts as a competitive inhibitor against ATP and GTP, but exhibits noncompetitive or mixed-type inhibition against pyrimidines (UTP and CTP)[1].

While T-705RTP is efficiently recognized by the viral RdRp, it is incorporated at a slower rate than its natural counterparts. In recombinant Influenza A polymerase assays, the RdRp discriminates against T-705RTP by approximately 19-fold compared to natural GTP, and 30-fold compared to ATP[2]. However, its true antiviral power lies in its capacity for lethal mutagenesis. In SARS-CoV-2 models, the de-fluoro analog T-1105-RTP demonstrates an incorporation rate ~5-fold faster than a natural GTP:U mismatch at 50 µM GTP[3]. Adjusting for concentration differences, this analog's incorporation can be up to ~250-fold more efficient than the native GTP mismatch, overwhelming the virus's proofreading mechanisms[3].

Viral Polymerase TargetNucleotide / AnalogSubstrate Efficiency & Discrimination ProfileFunctional Consequence
Influenza A RdRp T-705RTP vs. GTP~19-fold discrimination against T-705RTP[2]Competitive inhibition; incorporated as a "G" analog[1][2].
Influenza A RdRp T-705RTP vs. ATP~30-fold discrimination against T-705RTP[2]Competitive inhibition; incorporated as an "A" analog[1][2].
SARS-CoV-2 RdRp T-1105-RTP vs. GTP:U~5-fold faster incorporation than natural GTP:U mismatch[3]High-frequency misincorporation leading to lethal mutagenesis[3].

4. Structural Bottlenecks: Why is the Vmax Lower? Despite its ability to induce lethal mutagenesis, the overall covalent incorporation rate ( Vmax​ ) of T-705RTP is often lower than that of natural ATP/GTP. High-resolution cryo-EM structures of the SARS-CoV-2 RdRp complexed with T-705RTP reveal a critical mechanistic bottleneck: T-705RTP frequently adopts a catalytically nonproductive conformation within the active site[4]. Specifically, the β -phosphate of T-705RTP is misaligned, preventing the optimal in-line nucleophilic attack by the 3'-OH of the preceding nucleotide[4]. This suboptimal geometry requires a 120° rotation of the ribose O5′−αP bond to achieve a productive state, explaining the inefficient rate of covalent incorporation observed in primer extension assays[4].

5. Experimental Methodology: Pre-Steady State Primer Extension Assays To accurately measure the substrate efficiency ( kpol​/Kd​ ) of nucleotide analogs like T-705RTP, steady-state kinetics are insufficient because they are often limited by slow product release. As Application Scientists, we rely on pre-steady state rapid-quench kinetics to isolate the single-nucleotide incorporation event.

Step-by-Step Protocol:

  • Elongation Complex Assembly: Anneal a synthetic RNA primer to a template strand and pre-incubate with purified recombinant RdRp (e.g., nsp12-nsp7-nsp8 for coronaviruses or PA/PB1/PB2 for influenza). Causality: Pre-assembling the elongation complex eliminates the slow initiation phase, ensuring the assay strictly measures the kinetics of nucleotide binding and incorporation[2].

  • Nucleotide Competition & Initiation: Using a rapid chemical quench-flow instrument, rapidly mix the pre-formed RdRp-RNA complex with varying concentrations of T-705RTP (in the absence of competing ATP/GTP to force analog incorporation)[3]. Causality: Natural nucleotide incorporation occurs on a millisecond timescale. Rapid mixing is essential to capture the "burst phase" of incorporation before steady-state turnover obscures the kinetic data[3].

  • Reaction Quenching: Terminate the reaction at precise millisecond-to-second intervals by injecting 0.5 M EDTA. Causality: EDTA instantly chelates Mg2+ ions. Because viral polymerases strictly require divalent cations for the two-metal-ion catalytic mechanism, this freezes the reaction exactly at the desired time point.

  • Product Resolution: Resolve the extended RNA products using high-resolution denaturing urea-PAGE and quantify band intensities via phosphorimaging. Causality: Single-nucleotide resolution is required to distinguish between a +1 incorporation event (indicative of chain termination) and full-length RNA synthesis[1].

Workflow Complex 1. Assemble RdRp:RNA Primer-Template Complex Incubate 2. Incubate with T-705RTP vs Natural NTPs Complex->Incubate Initiate Elongation Quench 3. Rapid Quench (EDTA addition) Incubate->Quench Pre-steady state timing PAGE 4. High-Resolution PAGE Analysis Quench->PAGE Denature & Separate Kinetics 5. Quantify Burst Amplitude & Linear Rate PAGE->Kinetics Autoradiography

Caption: Pre-steady state kinetic workflow for evaluating nucleotide analog incorporation efficiency.

6. Conclusion T-705RTP presents a fascinating kinetic profile. While natural purines (ATP/GTP) exhibit vastly superior binding geometries and incorporation rates, T-705RTP compensates through its ambiguous base-pairing capabilities. By outcompeting natural mismatch events (e.g., incorporating ~5-fold faster than a GTP:U mismatch), it successfully drives the viral genome into error catastrophe[3]. Understanding these kinetic and structural nuances—such as the nonproductive β -phosphate alignment—is essential for drug developers aiming to engineer next-generation polymerase inhibitors with optimized Vmax​ and Km​ profiles.

References

  • Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase.
  • Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis.
  • Biochemical characterization of recombinant influenza A polymerase heterotrimer complex. PLOS One.
  • Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP.

Sources

Safety & Regulatory Compliance

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